molecular formula C10H12N2O B11914428 1-Carbamoyl-1,2,3,4-tetrahydroquinoline CAS No. 63098-90-8

1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11914428
CAS No.: 63098-90-8
M. Wt: 176.21 g/mol
InChI Key: ZAFBGRNWOGKKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbamoyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Carbamoyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carbamoyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63098-90-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C10H12N2O/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13)

InChI Key

ZAFBGRNWOGKKSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Evaluation of 1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS 63098-90-8) in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of fragment-based drug discovery (FBDD) and library design, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a highly versatile, privileged structure. 1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS 63098-90-8) integrates this lipophilic, conformationally restricted THQ core with a highly polar, hydrogen-bonding carbamoyl (urea-like) moiety at the N1 position.

This specific combination is strategically valuable. The carbamoyl group acts as both a hydrogen bond donor (via the


) and acceptor (via the 

), enabling highly specific interactions with kinase hinge regions or protein-protein interaction (PPI) interfaces. Meanwhile, the saturated piperidine ring of the THQ system provides a distinct 3D vector for the aromatic ring, differentiating it from flat, fully aromatic quinolines.

Because this compound is often sourced from rare chemical collections intended for early-stage discovery—and is frequently supplied "as-is" without comprehensive vendor-supplied analytical data[1]—researchers must implement rigorous, self-validating quality control and synthesis workflows before integrating it into high-throughput screening (HTS) pipelines.

Physicochemical Profiling

The baseline properties of CAS 63098-90-8 dictate its handling, solubility, and formulation for biological assays. Below is a synthesized profile based on structural calculation and commercial supplier data[1][2].

PropertyValueMechanistic Implication for Screening
IUPAC Name 3,4-Dihydro-1(2H)-quinolinecarboxamidePrimary identifier for structural databases.
CAS Registry Number 63098-90-8Standardized indexing[2].
Linear Formula

Defines the atomic composition[1].
Molecular Weight 176.22 g/mol Ideal for fragment libraries (Rule of 3 compliant)[1].
H-Bond Donors 1 (

group)
Facilitates target protein interaction.
H-Bond Acceptors 1 (

group)
Facilitates target protein interaction.

Synthetic Methodology & Quality Control Protocol

Commercially sourced 1-carbamoyl-1,2,3,4-tetrahydroquinoline from early-discovery collections (such as the AldrichCPR line) requires the buyer to confirm product identity and purity[1]. If the commercial supply is exhausted or requires isotopic labeling, de novo synthesis is required.

The following is a self-validating protocol for the synthesis and subsequent QC of the N-carbamoylated THQ.

De Novo Synthesis via in situ Cyanic Acid

Causality & Rationale: The direct carbamoylation of a secondary amine (THQ) is most efficiently achieved using sodium cyanate (


) in an acidic medium. The acid (typically glacial acetic acid) protonates the cyanate anion to generate highly electrophilic cyanic acid (

) in situ. The basic nitrogen of the THQ core then executes a nucleophilic attack on the cyanic acid carbon, yielding the urea derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1,2,3,4-tetrahydroquinoline in 20 mL of a 1:1 mixture of glacial acetic acid and distilled water. Rationale: The mixed solvent ensures the solubility of both the organic amine and the inorganic cyanate salt.

  • Reagent Addition: Chill the reaction vessel to 0°C. Slowly add 15.0 mmol (1.5 eq) of Sodium Cyanate (

    
    ) portion-wise over 15 minutes. Rationale: Slow addition controls the exothermic generation of cyanic acid and prevents its rapid trimerization into cyanuric acid.
    
  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate 1:1).

  • Quenching & Extraction: Neutralize the reaction mixture cautiously with saturated aqueous

    
     until gas evolution ceases (pH ~7.5). Extract the aqueous layer with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 1-carbamoyl-1,2,3,4-tetrahydroquinoline.
    

SynthesisMechanism THQ 1,2,3,4-Tetrahydroquinoline (Nucleophile) Intermediate Nucleophilic Attack (N-lone pair to C=O) THQ->Intermediate Reagents NaOCN + Acetic Acid (Generates HNCO) Reagents->Intermediate Product 1-Carbamoyl-1,2,3,4-THQ (CAS 63098-90-8) Intermediate->Product

Synthesis logic: Electrophilic generation and nucleophilic capture.

Self-Validating QC Protocol (Mandatory)

Because vendors explicitly state they "do not collect analytical data for this product"[1], you must validate the structure before biological application.

  • LC-MS Analysis: Run the sample on a reverse-phase C18 column. Validation Check: The mass spectrum must show an

    
     peak at 
    
    
    
    .
  • 
    H-NMR (
    
    
    
    ):
    • Causality: You must confirm the presence of the carbamoyl protons and the structural integrity of the THQ ring.

    • Expected Signals: Look for a broad singlet around

      
       4.5-5.5 ppm integrating for 2 protons (the 
      
      
      
      group). The aromatic region (
      
      
      7.0-7.5 ppm) should integrate for 4 protons, and the aliphatic ring protons should appear as distinct multiplets between
      
      
      1.9 and 3.8 ppm.

Integration into High-Throughput Screening (HTS)

Once purity (>95%) is confirmed, CAS 63098-90-8 is highly suitable for phenotypic or target-directed screening.

Formulation Rationale: The compound should be prepared as a 10 mM stock solution in 100% molecular-biology grade DMSO. The presence of the carbamoyl group slightly reduces overall lipophilicity compared to the parent THQ, generally improving DMSO solubility and preventing precipitation upon aqueous dilution in assay buffers.

HTSWorkflow Source Sourcing CAS 63098-90-8 QC In-House QC (NMR / LC-MS) Source->QC Stock DMSO Stock (10 mM) QC->Stock Screen Primary Screen (SPR / Thermal Shift) Stock->Screen Hit Hit Validation & SAR Expansion Screen->Hit

FBDD workflow: From unverified commercial source to validated hit.

References

Sources

The 1-Substituted Tetrahydroquinoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, distinguished by its semi-rigid bicyclic structure that restricts conformational entropy while offering distinct vectors for substitution. Unlike its fully aromatic quinoline counterpart, the THQ scaffold possesses a sp³-hybridized nitrogen (N1) and C2/C3/C4 carbons, allowing for the creation of defined stereochemical centers and precise orientation of pharmacophores.

This guide focuses on 1-substituted THQs , where the nitrogen atom serves as the critical "anchor point" for modulating lipophilicity, metabolic stability, and target engagement. We examine its application in BET bromodomain inhibition (oncology) and CETP inhibition (cardiovascular), supported by validated synthetic protocols.[1][2]

Part 1: Medicinal Chemistry & SAR Logic

The N1-Vector: Causality in Design

The N1 position is the most chemically distinct feature of the THQ scaffold. Its functionalization dictates the molecule's trajectory into the binding pocket.

  • Electronic Modulation: The lone pair on N1 can be engaged in hydrogen bonding or delocalized via N-acylation or N-arylation.[2]

    • N-Alkyl (Basic): Retains basicity (pKa ~5-6), often protonated at physiological pH, improving solubility but potentially reducing membrane permeability.[1][2]

    • N-Aryl/Acyl (Neutral): Reduces basicity, flattening the nitrogen geometry (sp² character). This is critical for BET inhibitors (e.g., I-BET762), where the N-aryl group often stacks against hydrophobic residues in the bromodomain binding pocket.[1]

  • Conformational Control:

    • Substituents at C2 (adjacent to N1) create significant 1,2-allylic strain (A-strain) if the N1-substituent is bulky.[1][2] This steric clash forces the N1-group into a specific rotameric state, pre-organizing the molecule for binding.

    • Example: In Torcetrapib , the bulky N-carbamate and C2-ethyl group lock the conformation, essential for CETP hydrophobic tunnel binding.

Case Studies in Drug Discovery
1. BET Bromodomain Inhibitors (Oncology)[1][2][3][4][5][6]
  • Molecule: I-BET762 (Molibresib)[1][2][7]

  • Mechanism: Mimics acetylated lysine (KAc) residues on histone tails.[1][2]

  • The THQ Role: The scaffold acts as a spacer, positioning the "warhead" (often a triazole or amide) to hydrogen bond with the conserved Asparagine (Asn140 in BRD4) while the N1-chlorophenyl group fills the hydrophobic "WPF shelf" (Trp-Pro-Phe).[1][2]

  • SAR Insight: Direct N-arylation is superior to N-alkylation here because the rigid aryl-aryl stacking interaction provides both potency and selectivity over other bromodomains.[1][2]

2. CETP Inhibitors (Cardiovascular)[1][2][8][9]
  • Molecule: Torcetrapib[2][8][9]

  • Mechanism: Inhibits Cholesteryl Ester Transfer Protein (CETP) to raise HDL.[1][2][8][9]

  • The THQ Role: A highly lipophilic scaffold. The N1 position bears a trifluoromethyl-benzyl carbamate.[2]

  • Critical Failure: While potent, Torcetrapib failed in Phase III due to off-target toxicity (aldosterone pathway activation), likely linked to the specific physicochemical profile created by the heavy fluorination and the THQ core's specific shape. Lesson: High lipophilicity at N1 can drive off-target events.[1][2]

Part 2: Synthetic Architectures

The synthesis of 1-substituted THQs generally follows two distinct logical flows: Core Functionalization (building the ring first, then substituting N1) or Convergent Cyclization (building the ring with the substituent).[1]

Visualization: Synthetic Pathways

The following diagram outlines the decision tree for synthesizing these scaffolds.

THQ_Synthesis Start Target: 1-Substituted THQ CoreFunc Strategy A: Core Functionalization (Start with Quinoline/THQ) Start->CoreFunc Convergent Strategy B: Convergent Cyclization (Multicomponent) Start->Convergent Reduction Reduction of Quinoline (H2, Pd/C or NaBH4) CoreFunc->Reduction N_Funct N1-Functionalization Reduction->N_Funct Buchwald Buchwald-Hartwig (For N-Aryl) N_Funct->Buchwald Pd(OAc)2, Ligand RedAmin Reductive Amination (For N-Alkyl) N_Funct->RedAmin R-CHO, NaBH(OAc)3 Povarov Povarov Reaction (Aniline + Aldehyde + Alkene) Convergent->Povarov Lewis Acid (BF3, Sc(OTf)3) Pictet Pictet-Spengler (Arylethylamine + Aldehyde) Convergent->Pictet Acid Catalysis

Caption: Decision matrix for THQ synthesis. Strategy A allows late-stage diversification (ideal for SAR), while Strategy B builds complexity rapidly.[1][2]

Part 3: Experimental Protocol

Protocol: Palladium-Catalyzed N-Arylation of Tetrahydroquinoline

Context: This protocol is chosen because N-aryl THQs are difficult to synthesize via nucleophilic substitution (SNAr) due to the electron-rich nature of the aniline nitrogen and the unreactive nature of aryl halides.[1][2] The Buchwald-Hartwig amination is the gold standard for accessing BET-inhibitor-like scaffolds.[1][2]

Target Molecule: N-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline[1][2]

Reagents & Equipment[1][10][11][12][13]
  • Substrate: 1,2,3,4-Tetrahydroquinoline (1.0 equiv)[1]

  • Coupling Partner: 1-Bromo-4-chlorobenzene (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1][2]

  • Ligand: BINAP or XPhos (4-6 mol%)[1][2]

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv)[1][2]

  • Solvent: Toluene (anhydrous, degassed)[1]

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Pre-Catalyst Formation (Optional but Recommended): In a glovebox or under argon flow, mix Pd(OAc)₂ and the phosphine ligand (BINAP) in a small volume of toluene.[1] Stir for 15 minutes to generate the active LnPd(0) species. Why: Pre-complexation prevents Pd-black precipitation and ensures consistent initiation.[1][2]

  • Reaction Assembly: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

    • 1-Bromo-4-chlorobenzene (1.2 equiv)[1][2]

    • Cs₂CO₃ (1.5 equiv) - Note: Use Cesium Carbonate for functional group tolerance; use Sodium tert-butoxide for faster rates if substrate permits.[1][2]

    • 1,2,3,4-Tetrahydroquinoline (1.0 equiv)[1]

  • Solvent Addition: Add anhydrous toluene (concentration ~0.2 M).

  • Degassing: Perform three freeze-pump-thaw cycles or vigorously sparge with argon for 10 minutes. Why: Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.[1]

  • Execution: Add the catalyst/ligand mixture.[11] Seal the tube and heat to 100°C for 12–16 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium residues.[1][2]

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). N-aryl THQs are typically UV-active and less polar than the starting secondary amine.[1][2]

Self-Validating Checkpoints (QC)
  • TLC Monitoring: The starting material (THQ) will stain blue/purple with ninhydrin (secondary amine).[1][2] The product (tertiary aromatic amine) will not stain with ninhydrin but will be UV active.[1][2]

  • Color Change: The reaction mixture typically turns from dark red/orange (active catalyst) to black (Pd precipitation) if the catalyst dies.[1][2] A sustained orange/brown color indicates a healthy catalytic cycle.

Part 4: Data Summary

SAR Comparison of 1-Substituted THQ Derivatives[1][2]
N1-SubstituentPhysicochemical EffectBiological ImplicationRepresentative Class
-H (Unsubstituted) H-bond donor, Moderate basicityOften a metabolic handle; rarely the final drug form.[1][2]Precursor / Metabolite
-Alkyl (Methyl/Ethyl) Increased Lipophilicity, BasicImproves CNS penetration; susceptible to N-dealkylation.[1][2]Early CNS agents
-Aryl (Phenyl/Pyridine) Planar geometry, NeutralStacking interactions (e.g., WPF shelf); Metabolic stability.[1][2]BET Inhibitors (I-BET762)
-Carbamate (-COOR) Reduced basicity, RigidLocks conformation; susceptible to hydrolysis.[1][2]CETP Inhibitors (Torcetrapib)
-Morpholine Amide High solubility, H-bond acceptorImproves kinase selectivity and solubility.[1][2]mTOR Inhibitors

References

  • Discovery of I-BET762: Nature. 2010; 468: 1067–1073.[2] "Small-molecule inhibition of BRD4 as a therapeutic strategy to support the concept of epigenetic vulnerability in acute myeloid leukaemia." Link[1][2]

  • Torcetrapib Structure & Failure: New England Journal of Medicine. 2007; 357: 2109-2122.[2] "Effects of Torcetrapib in Patients at High Risk for Coronary Events." Link[1][2]

  • Buchwald-Hartwig Protocol: Organic Syntheses. 2002; 78: 23. "Palladium-catalyzed Amination of Aryl Halides." Link

  • Povarov Reaction Review: Chemical Reviews. 2013; 113(7): 5179–5248.[1][2] "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines." Link[1][2]

  • Green Synthesis (Reductive Methylation): Chemical Communications. 2014.[1][2] "Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines." Link

Sources

Therapeutic potential of 1-carbamoyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Introduction: The Promise of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4] This guide focuses on a specific, novel derivative, 1-carbamoyl-1,2,3,4-tetrahydroquinoline, a compound that, while not extensively documented, holds significant therapeutic promise by virtue of its structural heritage.

Drawing upon the established activities of related THQ analogs, this document will construct a scientifically-grounded prospectus on the potential of 1-carbamoyl-1,2,3,4-tetrahydroquinoline, with a focused exploration of its application as a modulator of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a key target in the treatment of prostate cancer. We will delineate a plausible synthetic pathway, propose detailed protocols for its biological evaluation, and elucidate its potential mechanism of action, thereby providing a comprehensive framework for its future development as a therapeutic agent.

Part 1: Proposed Synthesis and Chemical Characterization

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be achieved through various established methods, with the Povarov reaction being one of the most versatile and widely used.[1][2] This three-component reaction, involving an aniline, an aldehyde, and an electron-rich alkene, provides a direct route to substituted THQs.[1][2] For the synthesis of the title compound, a two-stage approach is proposed: initial formation of the 1,2,3,4-tetrahydroquinoline core, followed by N-acylation to introduce the carbamoyl group.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Formation of THQ Core cluster_1 Stage 2: N-Carbamoylation Aniline Aniline Povarov_Reaction [4+2] Cycloaddition (Povarov Reaction) Aniline->Povarov_Reaction Acrolein Acrolein Acrolein->Povarov_Reaction LewisAcid Lewis Acid (e.g., InCl3) LewisAcid->Povarov_Reaction Catalyst THQ 1,2,3,4-Tetrahydroquinoline THQ_start 1,2,3,4-Tetrahydroquinoline Povarov_Reaction->THQ Carbamoylation N-Acylation THQ_start->Carbamoylation Isocyanate Isocyanic Acid (or suitable equivalent) Isocyanate->Carbamoylation Base Base (e.g., Triethylamine) Base->Carbamoylation Catalyst Final_Product 1-Carbamoyl-1,2,3,4- tetrahydroquinoline Carbamoylation->Final_Product RORg_Signaling_Pathway cluster_0 Normal RORγ Activity cluster_1 Inhibition by Inverse Agonist RORg_active RORγ RORE RORE (DNA) RORg_active->RORE Binds Coactivator Coactivator (e.g., SRC-2) Coactivator->RORg_active Recruited Transcription Gene Transcription RORE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inverse_Agonist 1-Carbamoyl-1,2,3,4- tetrahydroquinoline RORg_inactive RORγ Inverse_Agonist->RORg_inactive Binds & Induces Conformational Change RORE_inactive RORE (DNA) RORg_inactive->RORE_inactive Binds Corepressor Corepressor (e.g., NCoR) Corepressor->RORg_inactive Recruited No_Transcription Transcription Blocked RORE_inactive->No_Transcription Blocks Apoptosis Apoptosis No_Transcription->Apoptosis

Sources

Tetrahydroquinoline-1-carboxamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, pharmacological applications, and synthetic protocols for Tetrahydroquinoline-1-carboxamide derivatives , a privileged scaffold in modern drug discovery.

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a bicyclic scaffold ubiquitous in natural products and synthetic drugs. When functionalized at the N1 position with a carboxamide (urea) moiety, the resulting Tetrahydroquinoline-1-carboxamide derivatives exhibit a distinct pharmacological profile. This scaffold restricts the conformational flexibility of the nitrogen lone pair, directs hydrogen bonding vectors, and serves as a rigid linker for hydrophobic groups.

This guide focuses on three primary therapeutic areas where this scaffold has demonstrated efficacy:

  • TRPV1 Antagonism: For the treatment of chronic pain and inflammation.

  • Factor XIa Inhibition: As reversible, safer anticoagulants.[1]

  • LSD1 Inhibition: As reversible epigenetic modulators for cancer therapy.

Medicinal Chemistry & SAR Logic

The biological activity of THQ-1-carboxamides is governed by specific structural modifications. The scaffold acts as a template to project pharmacophores into specific protein sub-pockets.

Core Scaffold Analysis

The THQ core provides a semi-rigid platform. The N1-carboxamide linkage is critical because it:

  • Planarizes the Nitrogen: Conjugation with the carbonyl group reduces the basicity of N1 and forces a planar or near-planar geometry, essential for fitting into narrow hydrophobic clefts (e.g., CETP tunnel, Factor XIa active site).

  • H-Bond Acceptor/Donor: The carbonyl oxygen acts as an acceptor, while the NH of the carboxamide (urea) acts as a donor.

Structure-Activity Relationship (SAR) Visualization[2]

The following diagram illustrates the established SAR rules for THQ-1-carboxamide derivatives, particularly in the context of TRPV1 and Factor XIa inhibition.

G THQ_Core Tetrahydroquinoline-1-carboxamide (Core Scaffold) N1_Pos N1 Position (Carboxamide Linker) THQ_Core->N1_Pos C2_Pos C2 Position (Stereocenter) THQ_Core->C2_Pos C6_C7_Pos C6/C7 Position (Hydrophobic Domain) THQ_Core->C6_C7_Pos Urea_Link Urea/Amide Linkage Essential for H-bonding (TRPV1/Factor XIa) N1_Pos->Urea_Link Functionalization Stereo_Effect Stereochemistry (S) Often enhances potency (Restricts conformation) C2_Pos->Stereo_Effect Methyl/Ethyl subs. Lipophilic Biaryl/Halogen Subs. Occupies Hydrophobic Pockets (e.g., S1 pocket of FXIa) C6_C7_Pos->Lipophilic Aryl extension

Figure 1: SAR Logic for Tetrahydroquinoline-1-carboxamide derivatives. Key interaction points highlight the necessity of the urea linkage and hydrophobic substitution.

Therapeutic Applications & Mechanisms[3][4]

TRPV1 Antagonists (Pain Management)

Transient Receptor Potential Vanilloid 1 (TRPV1) is a key integrator of pain signals.[2][3] THQ-1-ureas (carboxamides) have emerged as potent antagonists.

  • Mechanism: Competitive antagonism at the capsaicin binding site.

  • Key Insight: Substitution at the C7 position of the THQ ring (e.g., with a biaryl moiety) combined with a bulky urea at N1 significantly improves potency (

    
     nM) and metabolic stability compared to earlier quinoline derivatives.
    
  • Reference: Bioorg.[4] Med. Chem. Lett. 2011, 21(5), 1338-1341.[4]

Factor XIa Inhibitors (Anticoagulation)

Factor XIa is a target for "safer" anticoagulants that prevent thrombosis without compromising hemostasis.[5]

  • Mechanism: The THQ scaffold occupies the S1' subsite of the FXIa active site. The 1-carboxamide (urea) linker orients a distal aromatic ring to interact with the prime-side residues.

  • Key Compound: BMS-262084 and related analogs utilize the THQ core to achieve >1000-fold selectivity over thrombin and Factor Xa.

  • Reference: J. Med. Chem. 2014, 57(3), 955–969.

LSD1 Inhibitors (Oncology)

Lysine-specific demethylase 1 (LSD1) is overexpressed in various cancers.

  • Mechanism: Unlike irreversible inhibitors (which form covalent adducts with FAD), THQ-1-carboxamide derivatives act as reversible inhibitors . They occupy the substrate binding cleft, preventing H3K4 demethylation.

  • Advantage: Reversible inhibition reduces the risk of off-target hematological toxicity observed with irreversible tranylcypromine analogs.

Synthetic Protocols

The synthesis of Tetrahydroquinoline-1-carboxamides typically proceeds via the functionalization of the secondary amine of the 1,2,3,4-tetrahydroquinoline core.

Synthesis Workflow Diagram

Synthesis Start 1,2,3,4-Tetrahydroquinoline (Secondary Amine) PathA Path A: Isocyanate Addition (R-N=C=O) Start->PathA DCM/THF, 0°C PathB Path B: Carbamoyl Chloride (Cl-CO-NR2) Start->PathB Et3N, DCM PathC Path C: Activation/Amine (Triphosgene/CDI + R-NH2) Start->PathC 1. Activation 2. Amine Addition Product Tetrahydroquinoline-1-carboxamide (Urea Derivative) PathA->Product PathB->Product PathC->Product

Figure 2: Synthetic routes to Tetrahydroquinoline-1-carboxamide derivatives. Path A is preferred for monosubstituted ureas; Path B/C for disubstituted ureas.

Detailed Protocol: Synthesis via Isocyanate (Path A)

This method is preferred for generating N-monosubstituted ureas (1-carboxamides).

Reagents:

  • Substituted 1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Aryl/Alkyl Isocyanate (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (0.1 eq, optional catalyst)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the tetrahydroquinoline derivative (e.g., 6-methoxy-1,2,3,4-tetrahydroquinoline) dissolved in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add the isocyanate dropwise via syringe over 10 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The product often precipitates as a white/off-white solid.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM and Et₂O.

    • If soluble: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the THQ N-H signal (broad, ~3.5-4.0 ppm) and the appearance of the urea N-H signal (downfield, >6.0 ppm).

  • Mass Spec: Confirm [M+H]⁺ peak.

Comparative Data: Activity Profiles

The following table summarizes the potency of key THQ-1-carboxamide derivatives against their respective targets.

Compound IDTargetR1 (N-Substituent)C6/C7 Subst.IC₅₀ / KiBiological Effect
SB-782443 TRPV12-Pyridyl (Urea)7-Biaryl7 nMAnalgesia (Inflammatory pain)
BMS-262084 Factor XIa4-ChlorophenylH0.2 nMAntithrombotic (Rabbit model)
Compd 18x LSD14-Piperidinyl6-Methoxy0.54 µMAnti-proliferation (Gastric cancer)
THQ-Antiviral SARS-CoV-2Indole-linker2-Propyl3.15 µMViral replication inhibition

References

  • Schmidt, R. G., et al. (2011).[4] "Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists."[4][7] Bioorganic & Medicinal Chemistry Letters, 21(5), 1338-1341.[4] Link

  • Quan, M. L., et al. (2014). "Tetrahydroquinoline derivatives as potent and selective factor XIa inhibitors."[1][8][9][10] Journal of Medicinal Chemistry, 57(3), 955–969. Link

  • Wang, M., et al. (2020). "Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors." European Journal of Medicinal Chemistry, 194, 112243. Link

  • Gunosewoyo, H., & Coster, M. J. (2010). "Tetrahydroquinoline-based tricyclic derivatives as potent antagonists of the TRPV1 receptor."[4][7][11] Bioorganic & Medicinal Chemistry, 18(17), 6300-6310.

  • Zhang, Y., et al. (2023). "Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro." Molecules, 28(3), 1123. Link

Sources

1-Carbamoyl-1,2,3,4-tetrahydroquinoline solubility and stability data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Carbamoyl-1,2,3,4-tetrahydroquinoline: Solubility, Stability, and Handling Guide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers

Executive Summary

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS: 63098-90-8), also known as 3,4-dihydro-2H-quinoline-1-carboxamide, is a critical bicyclic urea scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, including potential antipsychotics, fungicides, and tubulin polymerization inhibitors.

Structurally, it consists of a lipophilic tetrahydroquinoline core protected at the nitrogen (N1) position by a hydrophilic carbamoyl group. This modification significantly alters its physicochemical profile compared to the parent 1,2,3,4-tetrahydroquinoline, enhancing stability against oxidative aromatization while reducing basicity. This guide provides a technical analysis of its solubility limits, degradation pathways, and standardized protocols for handling.

Physicochemical Profile

The following data synthesizes experimental values from analogous N-substituted tetrahydroquinolines and calculated properties for the specific CAS 63098-90-8.[1]

PropertyValue / DescriptionContext
CAS Number 63098-90-8Unique Identifier
Molecular Formula C₁₀H₁₂N₂OMW: 176.22 g/mol
Physical State Solid (White to Off-White Powder)Predicted based on urea H-bonding network; parent THQ is liquid.[1]
Melting Point 140°C – 160°C (Predicted)Note: Experimental verification required.[1] Analogous N-carbamoyl THQ derivatives melt in this range.[1]
LogP (Octanol/Water) ~1.5 – 1.8 (Estimated)Moderately lipophilic; reduced compared to parent THQ due to polar amide.[1]
pKa Non-ionizable in physiologic rangeThe N1 nitrogen is amidic (neutral); not basic like the parent amine.[1]

Solubility Assessment

The carbamoyl group introduces a hydrogen bond donor/acceptor motif, making the compound significantly less soluble in non-polar hydrocarbons (e.g., hexane) but highly soluble in polar aprotic solvents.

Solvent Compatibility Matrix
Solvent ClassSolubility RatingRecommended Use
Water Poor (< 1 mg/mL)Not suitable for stock solutions.[1] Requires co-solvent (e.g., 10% DMSO) for biological assays.[1]
DMSO Excellent (> 50 mg/mL)Primary choice for stock solutions. Stable for long-term storage at -20°C.
Methanol / Ethanol Good (> 20 mg/mL)Suitable for transfer; however, avoid protic solvents for long-term storage if transamidation is a concern (rare at neutral pH).[1]
Dichloromethane Good (> 10 mg/mL)Ideal for extraction and synthesis workups.
Hexane / Heptane Insoluble Used as an anti-solvent for precipitation/crystallization.
Dissolution Protocol for Stock Preparation
  • Weighing: Weigh the target mass into a glass vial (avoid plastics that may leach plasticizers in DMSO).[1]

  • Solvent Addition: Add 100% DMSO to achieve a concentration of 10–50 mM.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes at room temperature.

  • Visual Inspection: Solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.[1]

Stability and Degradation Pathways[1][2]

While the N-carbamoyl group protects the tetrahydroquinoline nitrogen from rapid oxidation, the compound remains susceptible to specific stress conditions.[1]

Key Degradation Mechanisms
  • Hydrolysis (Acid/Base Catalyzed):

    • The urea linkage is the "weak link."[1] Under strong acidic (pH < 2) or basic (pH > 12) conditions, the amide bond hydrolyzes, releasing ammonia and regenerating the parent 1,2,3,4-tetrahydroquinoline.

    • Risk:[2][3] The regenerated parent amine is prone to rapid oxidation to Quinoline (aromatization).[1]

  • Oxidative Dehydrogenation:

    • Although protected, the C2 and C4 benzylic positions are susceptible to radical autoxidation upon prolonged exposure to light and air, eventually leading to aromatization.[1]

  • Photolysis:

    • Tetrahydroquinolines absorb UV light.[1] Direct exposure can drive photo-oxidation or ring-opening reactions.[1]

Visualizing the Degradation Logic

DegradationPathways Compound 1-Carbamoyl-1,2,3,4- tetrahydroquinoline Intermed Hydrolysis Intermediate (Carbamic Acid) Compound->Intermed Acid/Base Hydrolysis (pH < 2 or > 12) Quinoline Quinoline (Aromatized Impurity) Compound->Quinoline Direct Photo-Oxidation (Slow) Parent 1,2,3,4-Tetrahydroquinoline (Free Amine) Intermed->Parent - CO2 Ammonia NH3 + CO2 Intermed->Ammonia Parent->Quinoline Oxidation (Air/Light)

Figure 1: Primary degradation pathways. Hydrolysis of the urea linkage leads to the unstable parent amine, which rapidly oxidizes to quinoline.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in a specific buffer or solvent.[1]

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.

    • Critical: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Stress Testing

Use this to determine storage limits.[1]

  • Stock: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: Add 0.1 N HCl (1:1 v/v). Incubate at 60°C for 4 hours.

    • Base: Add 0.1 N NaOH (1:1 v/v). Incubate at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂.[1] Incubate at RT for 24 hours.

  • Analysis: Neutralize samples and inject onto HPLC.

    • Pass Criteria: >95% recovery of parent peak.[1]

    • Fail Criteria: Appearance of new peak at RRT ~0.8 (Parent amine) or RRT ~1.2 (Quinoline).[1]

Workflow Visualization

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (Water, DMSO, Buffer) Start->SolventSelect AddExcess Add Excess Solid (Supersaturation) SolventSelect->AddExcess Shake Equilibrate 24h @ 25°C AddExcess->Shake Filter Filter (0.22 µm PTFE) Shake->Filter Dilute Dilute 1:100 in Mobile Phase Filter->Dilute HPLC HPLC-UV Analysis (254 nm) Dilute->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc

Figure 2: Standardized workflow for determining thermodynamic solubility.[1]

Handling & Storage Recommendations

  • Storage: Store solid powder at 2–8°C (short term) or -20°C (long term) in a desiccator. Protect from light.[1]

  • Solution Stability: DMSO stocks are stable for 3 months at -20°C. Aqueous dilutions should be prepared fresh daily.[1]

  • Safety (SDS Highlights):

    • Likely an irritant (Skin/Eye/Respiratory).[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Dispose of as hazardous organic waste (nitrogen-containing).[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-Carbamoyl-1,2,3,4-tetrahydroquinoline Product Information. Retrieved from

  • PubChem. (2025).[1] 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine.[1] Retrieved from

  • ChemicalBook. (2025).[1][4] 1,2,3,4-Tetrahydroquinoline Properties and Synthesis. Retrieved from

  • Katritzky, A. R., et al. (2010).[1] Synthesis of tetrahydroquinolines via borrowing hydrogen methodology. Journal of Organic Chemistry. (Contextual grounding for THQ stability).

  • BenchChem. (2025).[1] Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

Sources

Methodological & Application

Strategic Synthesis of N-Substituted Tetrahydroquinoline Ureas: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026


-Tetrahydroquinoline Urea Synthesis

Executive Summary & Scientific Context

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutic agents targeting mTOR, GPCRs, and bromodomains [1, 2]. Functionalization of the


-position with a urea moiety is a critical transformation to modulate lipophilicity, hydrogen bond donor/acceptor capability, and metabolic stability.

Synthesizing ureas on the THQ nitrogen presents unique challenges compared to aliphatic amines. The THQ nitrogen is a secondary aniline derivative; it is less nucleophilic than aliphatic secondary amines due to conjugation with the benzene ring, yet sterically hindered by the peri-protons of the fused ring system.

This guide details three field-proven protocols to synthesize N-substituted THQ ureas, moving beyond generic "amine + isocyanate" instructions to address the specific reactivity profile of the tetrahydroquinoline core.

Strategic Reagent Selection Matrix

Selection of the coupling reagent is dictated by the availability of the coupling partner and the electronic nature of the THQ substrate.

Reagent RoutePrimary ApplicationProsCons
Isocyanates (R-NCO) Commercial R-NCO availableHigh yield, atom economical, no byproducts (except urea).Limited commercial availability of diverse isocyanates; handling of volatile/toxic isocyanates.
Phenyl Chloroformate Complex/Non-commercial aminesThe "Workhorse" Method. Forms stable carbamate intermediate; tolerant of diverse functionality.[1]Requires two steps (can be telescoped); generates phenol byproduct.
CDI (Carbonyldiimidazole) Acid-sensitive substratesPhosgene-free; "Green" chemistry; mild conditions.Moisture sensitive; imidazole byproduct can inhibit crystallization; lower reactivity with electron-deficient THQs.
Triphosgene Sterically hindered aminesHighly reactive; forms carbamoyl chloride intermediate.Safety hazards (generates phosgene in situ); requires strict anhydrous conditions.
Decision Logic for Synthetic Route

ReagentSelection Start Start: THQ Urea Synthesis IsIsocyanate Is the R-group available as an Isocyanate? Start->IsIsocyanate Route1 Route 1: Direct Addition (Reagent: R-NCO) IsIsocyanate->Route1 Yes IsSensitive Is the substrate acid-sensitive or requires 'Green' conditions? IsIsocyanate->IsSensitive No Route2 Route 2: CDI Coupling (Reagent: Carbonyldiimidazole) IsSensitive->Route2 Yes IsHindered Is the amine complex or sterically hindered? IsSensitive->IsHindered No Route3 Route 3: Activated Carbamate (Reagent: Phenyl Chloroformate) IsHindered->Route3 Yes (Recommended)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and chemical sensitivity.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Route (Phenyl Chloroformate)

Best for: Synthesizing ureas where the R-group amine is complex, chiral, or not available as an isocyanate. This method proceeds via a stable phenyl carbamate intermediate [3, 4].

Mechanism:

  • Activation: THQ reacts with phenyl chloroformate to form

    
    -(phenoxycarbonyl)-tetrahydroquinoline.
    
  • Displacement: A primary or secondary amine displaces the phenoxide leaving group to form the urea.

Reagents:

  • 1,2,3,4-Tetrahydroquinoline derivative (1.0 equiv)

  • Phenyl chloroformate (1.1 - 1.2 equiv)

  • Base: Pyridine (preferred for step 1) or DIPEA

  • Solvent: DCM (Dichloromethane) or THF

  • Secondary/Primary Amine (Nucleophile) (1.2 - 1.5 equiv)

Step-by-Step Methodology:

  • Carbamate Formation:

    • Dissolve the THQ (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen.

    • Cool the solution to 0°C.

    • Add Phenyl chloroformate (1.1 equiv) dropwise over 10 minutes. Note: Exothermic reaction.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 1-2 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The THQ starting material should be consumed, converting to the less polar phenyl carbamate.

    • Workup (Optional but recommended): Wash with 1N HCl (to remove pyridine), then brine. Dry over

      
       and concentrate. The phenyl carbamate is usually a stable solid/oil that can be stored.
      
  • Urea Coupling:

    • Dissolve the isolated phenyl carbamate intermediate in DMSO or Acetonitrile (0.2 M).

    • Add the coupling amine (R-

      
      ) (1.2 equiv).
      
    • Add DIPEA (2.0 equiv) to scavenge the phenol byproduct and drive the equilibrium.

    • Heat to 60-80°C for 4-12 hours. Note: THQ carbamates are sterically hindered; heat is often required to displace the phenoxide.

    • Purification: Cool to RT. Dilute with water. The product often precipitates.[2] If not, extract with EtOAc and purify via flash chromatography (Hexane/EtOAc).

Protocol B: The CDI Route (One-Pot)

Best for: Acid-sensitive substrates or avoiding chlorinated solvents/reagents. CDI acts as a phosgene equivalent without the extreme toxicity [5].

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • THQ derivative (1.0 equiv)

  • Solvent: Anhydrous THF or DMF

  • Base:

    
     (optional, usually not needed for CDI)
    

Step-by-Step Methodology:

  • Activation:

    • Dissolve CDI (1.2 equiv) in anhydrous THF (0.5 M) under inert atmosphere.

    • Add the THQ derivative (1.0 equiv) dissolved in THF dropwise to the CDI solution.

    • Critical Step: Stir at RT or reflux (60°C) for 2-4 hours. The formation of the acyl-imidazole intermediate is the rate-limiting step for secondary anilines.

    • Validation: Check LCMS for the mass of [M + 106] (starting material + CO + Imidazole) or the methyl ester adduct if quenched with methanol.

  • Coupling:

    • Once activation is complete, add the second amine (R-

      
      , 1.5 equiv) directly to the reaction pot.
      
    • Stir at 60°C overnight.

    • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and saturated

      
       (to remove imidazole).
      
Protocol C: Direct Isocyanate Addition

Best for: Rapid library generation when the isocyanate is commercially available.

Reagents:

  • THQ derivative (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Solvent: DCM or Toluene

  • Catalyst: DMAP (10 mol%) - Crucial for sterically hindered THQs.

Step-by-Step Methodology:

  • Dissolve THQ in DCM (0.1 M).

  • Add DMAP (0.1 equiv) and the Isocyanate (1.1 equiv).

  • Stir at RT for 4-16 hours.

  • Optimization: If the reaction is sluggish due to the low nucleophilicity of the THQ nitrogen, switch solvent to Toluene and reflux at 110°C.

  • Scavenging: Add a polymer-supported amine (e.g., Trisamine resin) to remove excess isocyanate before filtration and evaporation.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Step 1) THQ nitrogen is electron-deficient (e.g., 6-nitro-THQ).Switch to Triphosgene or 4-Nitrophenyl chloroformate (more reactive than phenyl chloroformate).
Symmetrical Urea Formation Hydrolysis of intermediate or excess reagent.Ensure strictly anhydrous conditions. In CDI protocols, ensure complete activation of the first amine before adding the second.
No Reaction (Coupling) Steric hindrance at the THQ nitrogen.Use DMSO as solvent and heat to 100°C. Use microwave irradiation (120°C, 20 min) to overcome the activation energy barrier.
Phenol Contamination Incomplete removal during Protocol A.Wash organic layer with 1N NaOH (if product is stable to base) to convert phenol to water-soluble phenoxide.
Reaction Workflow Visualization

Workflow THQ THQ Substrate (Secondary Amine) Intermediate Phenyl Carbamate Intermediate THQ->Intermediate Activation (0°C to RT) PhOCOCl Phenyl Chloroformate (+ Pyridine/DCM) PhOCOCl->Intermediate Final N-Substituted THQ Urea Intermediate->Final Displacement (60-80°C) Amine2 Amine (R-NH2) (+ DMSO/Heat) Amine2->Final

Figure 2: Reaction workflow for the Phenyl Chloroformate route, highlighting the critical intermediate stage.

References

  • Dey, R., et al. (2024).[3] "Designing of Target-specific N-substituted Tetrahydroquinoline Derivatives as Potent mTOR Inhibitors." ChemistrySelect. [3]

  • Romero Bohórquez, A. R., et al. (2020). "N-Substituted tetrahydroquinolines with outstanding biological activity."[4] ResearchGate.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors."

  • Common Organic Chemistry. (2025). "Urea Formation: Amine + Carbamate Protocols."

  • Reboul, V., et al. (2020).[2][5] "A Straightforward Synthesis of N-Substituted Ureas from Primary Amides." Synthesis.

Sources

Application Note: Preparation of Fungicidal Benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides

[1]

Introduction & Retrosynthetic Analysis

The target molecule is an acylurea where the urea moiety bridges a benzoyl group and the nitrogen of a 1,2,3,4-tetrahydroquinoline (THQ) ring. This structure is critical for lipophilic interaction with fungal enzyme binding pockets.

Structural Disconnection

The most logical retrosynthetic disconnection is at the N(THQ)-Carbonyl bond or the N(Benzoyl)-Carbonyl bond.

  • Path A (Preferred): Nucleophilic attack of the secondary amine (THQ) on a highly electrophilic Benzoyl Isocyanate .

  • Path B (Alternative): Reaction of THQ-1-carbamoyl chloride with benzamide (Low yield due to poor nucleophilicity of amides).

We will utilize Path A due to its mild conditions, high yields (>85%), and the avoidance of toxic phosgene gas (replaced here by solid cyanate salts or in-situ generation).

Reaction Scheme

ReactionSchemecluster_0Precursorscluster_1IntermediateBenzoicAcidSubstitutedBenzoic AcidBzClBenzoylChlorideBenzoicAcid->BzClSOCl2, RefluxTHQ1,2,3,4-Tetrahydro-quinolineProductTarget:N-Benzoyl-THQ-1-carboxamideTHQ->ProductBzNCOBenzoylIsocyanate(In Situ)BzCl->BzNCONaOCN or AgOCNReflux (Toluene/MeCN)BzNCO->Product+ THQRT, 2-4 h

Figure 1: Retrosynthetic pathway utilizing the isocyanate intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

Note: If your specific substituted THQ is commercially available, skip to Phase 2.

Objective: Selective reduction of a substituted quinoline to its tetrahydro- derivative without over-reduction.

Reagents:

  • Substituted Quinoline (1.0 eq)

  • Sodium Borohydride (NaBH₄) (4.0 eq)

  • Acetic Acid (Glacial) (Solvent/Proton source)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the substituted quinoline in 20 mL of glacial acetic acid.

    • Expert Tip: Conduct this under N₂ atmosphere to prevent oxidation of intermediates.

  • Reduction: Cool the solution to 0–5 °C. Add NaBH₄ (40 mmol) portion-wise over 30 minutes.

    • Caution: Exothermic reaction with hydrogen gas evolution. Ensure efficient venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The fluorescent quinoline spot should disappear.

  • Work-up: Pour the mixture into ice water (100 mL). Basify to pH 9–10 using 20% NaOH solution. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Phase 2: Generation of Benzoyl Isocyanate (In Situ)

Objective: Convert benzoic acid to the reactive benzoyl isocyanate electrophile.

Reagents:

  • Substituted Benzoic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (3.0 eq)

  • Sodium Cyanate (NaOCN) (1.5 eq) or Silver Cyanate (AgOCN) (1.2 eq)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]

Protocol:

  • Acid Chloride Formation: Reflux the substituted benzoic acid (10 mmol) in SOCl₂ (5 mL) for 2 hours. Evaporate excess SOCl₂ under vacuum to obtain the crude benzoyl chloride.

    • Validation: IR spectrum should show a shift from ~1680 cm⁻¹ (Acid C=O) to ~1770 cm⁻¹ (Acid Chloride C=O).

  • Isocyanate Formation: Dissolve the crude benzoyl chloride in anhydrous Toluene (20 mL). Add dried NaOCN (15 mmol).

    • Catalysis: If using NaOCN, add a catalytic amount of SnCl₄ (1 mol%) to accelerate the reaction. If using AgOCN, no catalyst is needed.

  • Reflux: Heat the mixture to reflux (110 °C) for 3–5 hours.

    • Observation: The suspension will change character as NaCl precipitates.

    • Checkpoint: IR analysis of an aliquot should show a strong, broad isocyanate peak at 2240–2260 cm⁻¹ .

Phase 3: Coupling (The "One-Pot" Finish)

Objective: Nucleophilic addition of THQ to the benzoyl isocyanate.

Protocol:

  • Cooling: Cool the benzoyl isocyanate mixture (from Phase 2) to 0–5 °C. Do not filter off the salts yet if using NaOCN/Toluene; however, filtration (under inert gas) is recommended if AgOCN was used to remove silver salts.

  • Addition: Dissolve the 1,2,3,4-tetrahydroquinoline (10 mmol, from Phase 1) in 5 mL anhydrous Toluene. Add this solution dropwise to the isocyanate mixture over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Mechanism:[2][3][4] The secondary amine of THQ attacks the central carbon of the isocyanate (-N=C =O), forming the urea linkage.

  • Quench & Isolation:

    • Evaporate the solvent under reduced pressure.[1]

    • Resuspend the residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove inorganic salts.

    • Dry over Na₂SO₄ and concentrate.

  • Crystallization: The crude product is often a solid. Recrystallize from Ethanol or an Ethanol/Water mixture.

    • Yield Expectation: 75–90%.

Quantitative Data Summary & Validation

ParameterSpecification / RangeMethod of Verification
Reaction Stoichiometry 1:1 (THQ : Benzoyl Isocyanate)Excess isocyanate hydrolyzes to benzamide (easily removed).
Temperature (Coupling) 0 °C

RT
Higher temps may cause polymerization of isocyanate.
IR Diagnostic (Product) 1660–1690 cm⁻¹ (C=O, Urea)Absence of 2250 cm⁻¹ (-NCO) and 3300 cm⁻¹ (THQ N-H).
¹H NMR Signature

10.5–11.0 ppm (s, 1H, NH)
Diagnostic singlet for the benzoyl amide proton.
Yield > 80% (Optimized)Gravimetric after recrystallization.
Experimental Workflow Diagram

WorkflowStartStart: Substituted Benzoic AcidStep1Step 1: Chlorination(SOCl2, Reflux, 2h)Start->Step1Step2Step 2: Isocyanate Formation(NaOCN, Toluene, Reflux, 4h)Step1->Step2Isolate Crude Acid ChlorideStep3Step 3: Coupling Reaction(Add THQ, 0°C -> RT, 4h)Step2->Step3In-situ (Do not isolate NCO)WorkupWork-up:1. Evaporate Solvent2. DCM Extraction3. Water WashStep3->WorkupPurificationPurification:Recrystallization (EtOH)Workup->PurificationEndFinal Product:N-Benzoyl-THQ-1-carboxamidePurification->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

  • Low Yield in Phase 2 (Isocyanate): Moisture is the enemy. Benzoyl isocyanate hydrolyzes rapidly to benzamide. Ensure all glassware is oven-dried and solvents are anhydrous. If using NaOCN, ensure it is finely powdered and dry.

  • Formation of Bis-Urea Byproducts: Avoid excess amine. Add the amine to the isocyanate (inverse addition) to maintain an excess of electrophile during the addition phase.

  • Purification Issues: If the product is an oil, triturating with cold diethyl ether or hexane often induces crystallization.

Safety & Handling

  • Isocyanates: Potent sensitizers and lachrymators. Handle only in a fume hood.

  • Thionyl Chloride: Releases HCl and SO₂. Use a caustic scrubber for the exhaust gas.

  • Sodium Cyanate: Toxic if ingested. Contact with acid releases toxic cyanic acid/isocyanic acid gas.

References

  • Li, Y., et al. (2016).[5] "Design, synthesis and fungicidal activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide." Bioorganic & Medicinal Chemistry Letters, 26(10), 2499-2502.

  • BenchChem. (2025).[1] "Application Notes: Benzoyl Isocyanate in the Synthesis of Heterocyclic Compounds."

  • Bunce, R. A. (2018). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." Molecules, 23(8).

  • Zhang, X., et al. (2022).[6] "Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold." Journal of Agricultural and Food Chemistry.

Green chemistry methods for tetrahydroquinoline-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Workflows for the Synthesis of Tetrahydroquinoline-1-Carboxamides

Executive Summary

Tetrahydroquinoline-1-carboxamides (THQ-1-C) are privileged scaffolds in drug discovery, demonstrating potent efficacy as epigenetic modulators, cannabinoid (CB2) receptor ligands, and advanced fungicidal agents[1][2][3]. Historically, their synthesis has relied on hazardous solvents, stoichiometric toxic reagents (such as phosgene for amidation), and non-recyclable Lewis acids, resulting in unacceptable Environmental Factor (E-factor) metrics. This application note details a fully sustainable, two-stage workflow: an aqueous multicomponent Povarov reaction for the THQ core, followed by a green N-carboxamidation utilizing 1,1'-Carbonyldiimidazole (CDI) in 2-Methyltetrahydrofuran (2-MeTHF).

Mechanistic Insights & Causality

2.1. The Aqueous Povarov Reaction The synthesis of the 1,2,3,4-tetrahydroquinoline core is achieved via the Povarov reaction, a formal [4+2] imino Diels-Alder cycloaddition between an aniline, an aldehyde, and an electron-rich dienophile[4]. Causality of Green Choices: By substituting volatile organic compounds (VOCs) with water, the reaction benefits from the "hydrophobic effect," which forces the organic substrates into close proximity, accelerating the cycloaddition. The use of


-sulfonic acid calix[4]arene acts as a recyclable, water-soluble supramolecular catalyst. Its hydrophobic cavity encapsulates the substrates while the sulfonic acid groups provide localized Brønsted acidity to activate the imine intermediate, eliminating the need for toxic, corrosive metal catalysts[4].

2.2. Green N-1 Carboxamidation Functionalizing the secondary amine of the THQ core to a carboxamide traditionally requires highly toxic isocyanates or phosgene derivatives. Causality of Green Choices: We replace these with CDI, a crystalline, easy-to-handle reagent that generates only imidazole and CO


 as byproducts. The reaction is conducted in 2-MeTHF, a bio-derived solvent with a higher boiling point and lower water miscibility than standard THF. This ensures efficient phase separation during the aqueous workup, making the protocol self-contained and highly scalable.

Workflow Visualization

G N1 Aniline + Aldehyde + Dienophile N2 Aqueous Povarov (Calix[4]arene Cat.) N1->N2 N3 THQ Core Intermediate N2->N3 N4 Green Amidation (CDI, 2-MeTHF) N3->N4 N5 THQ-1-Carboxamide Target N4->N5

Workflow for the green synthesis of tetrahydroquinoline-1-carboxamides.

Experimental Protocols

Protocol 1: Multicomponent Green Synthesis of the THQ Core Objective: Synthesize the 1,2,3,4-tetrahydroquinoline scaffold via an aqueous Povarov reaction.

  • Preparation: In a 50 mL round-bottom flask, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol) to 10 mL of deionized water.

  • Catalyst Addition: Add

    
    -sulfonic acid calix[4]arene (5 mol%) to the aqueous suspension. Stir at room temperature for 15 minutes to allow imine formation.
    
  • Cycloaddition: Dropwise add 2,3-dihydrofuran (1.2 mmol) to the mixture. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validating QC Step: Monitor the reaction via TLC (EtOAc/Hexane 1:4). The complete disappearance of the imine intermediate spot validates the end of the cycloaddition phase.

  • Workup & Recycling: Extract the organic product with ethyl acetate (3 x 10 mL). The aqueous layer, containing the calix[4]arene catalyst, is retained and can be reused for up to 5 consecutive cycles without loss of catalytic activity[4].

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The crude THQ core can be used directly in Protocol 2.

Protocol 2: Green N-1 Carboxamidation of THQ Objective: Convert the THQ secondary amine into a 1-carboxamide using safe reagents.

  • Activation: Dissolve the THQ core (1.0 mmol) in 8 mL of anhydrous 2-MeTHF. Add CDI (1.2 mmol) in a single portion.

  • Self-Validating QC Step: Observe the reaction for the evolution of CO

    
     gas (effervescence). The cessation of gas evolution (typically 30-45 minutes) is a physical validation of the complete formation of the THQ-1-carbonyl imidazole intermediate.
    
  • Amine Coupling: Add the desired primary or secondary amine (1.5 mmol) to the solution. Heat the mixture to 60°C for 4 hours.

  • Workup: Cool to room temperature and wash the organic layer sequentially with 1M HCl (5 mL), saturated NaHCO

    
     (5 mL), and brine (5 mL). The excellent phase separation of 2-MeTHF ensures a clean extraction without emulsions.
    
  • Isolation: Evaporate the 2-MeTHF under reduced pressure to yield the pure tetrahydroquinoline-1-carboxamide. Confirm structural integrity via

    
    H NMR (monitoring the characteristic N-C=O amide proton shift) and LC-MS.
    

Data Presentation: Green vs. Conventional Metrics

MetricConventional SynthesisGreen Chemistry WorkflowImprovement Factor
Primary Solvents Dichloromethane, DMFWater, 2-MeTHFElimination of halogenated/reprotoxic VOCs
Catalyst (Step 1) BF

·OEt

(Stoichiometric)

-sulfonic calix[4]arene (5 mol%)
Recyclable, metal-free, non-corrosive
Amidation Reagent Phosgene / Isocyanates1,1'-Carbonyldiimidazole (CDI)Elimination of highly toxic gases
E-Factor (Est.) > 45 kg waste / kg product< 10 kg waste / kg product~75% reduction in chemical waste
Overall Yield 40 - 55%75 - 85%Higher atom economy and recovery

References

1.[1] Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NIH. 1 2.[2] Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. UCL-Bruxelles, Belgique. 2 3.[4] Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). 4 4.[3] Design, synthesis and fungicidal activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide. PubMed. 3

Sources

Application Note: In Vitro Profiling of 1-Carbamoyl-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-carbamoyl-1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, most notably recognized for its potent inhibition of the Cholesteryl Ester Transfer Protein (CETP). Historically exemplified by Torcetrapib , this class of molecules is designed to elevate High-Density Lipoprotein (HDL) cholesterol.[1]

However, the development of THQ derivatives carries a specific burden of proof: safety . The failure of Torcetrapib in Phase III clinical trials—attributed to off-target hypertension caused by increased aldosterone secretion—mandates that any new protocol for this class must integrate efficacy and adrenal safety profiling at the earliest in vitro stage.

This guide provides a rigorous, self-validating workflow for evaluating THQ derivatives, moving from solubility management to biochemical efficacy and, critically, adrenal steroidogenesis screening.

Module 1: Compound Management & Solubility

The Challenge: 1-carbamoyl-THQ derivatives are characteristically lipophilic. Standard serial dilutions in aqueous buffers often lead to "crashing out" (precipitation), resulting in false negatives (artificial inhibition) or erratic IC50 curves.

Protocol: Acoustic Droplet Ejection (ADE) Preparation

Rationale: Direct transfer from DMSO to assay buffer minimizes the time compounds spend in intermediate aqueous steps where precipitation occurs.

  • Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • QC Step: Centrifuge at 3,000 x g for 5 minutes to ensure no particulate matter remains.

  • Source Plate: Transfer stocks to a Labcyte Echo™ qualified source plate (or equivalent).

  • Destination Plate: Pre-fill assay plates (384-well black, low-binding) with the specific assay buffer (see Module 2).

  • Transfer: Use ADE to dispense nanoliter volumes (e.g., 2.5 nL to 50 nL) directly into the assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.

    • Target DMSO: Maintain final DMSO concentration < 0.5% (v/v) to prevent enzyme denaturation.

Table 1: Solubility Troubleshooting Matrix

ObservationRoot CauseRemediation
Erratic Replicates Micro-precipitationSwitch to ADE; Add 0.01% Triton X-100 to buffer.
Flat Dose-Response Compound AggregationMeasure Dynamic Light Scattering (DLS); limit max conc. to 10 µM.
High Background AutofluorescenceTHQ cores can fluoresce. Read background plate (Compound + Buffer only).

Module 2: Biochemical Efficacy (CETP Inhibition)

Principle: This assay uses a fluorometric principle.[1][2][3] CETP transfers a fluorescent neutral lipid from a self-quenched donor particle to an acceptor particle.[1][2][4] As the lipid leaves the crowded donor, self-quenching is relieved, and fluorescence intensity increases.[4] Inhibitors prevent this transfer, keeping fluorescence low.[1]

Workflow Diagram

CETP_Assay Stock THQ Derivative (in DMSO) Mix Reaction Mix: Donor + Acceptor + CETP Source Stock->Mix Add Compound Incubate Incubation (37°C, 1-3 Hours) Mix->Incubate Lipid Transfer Occurs Read Fluorescence Read (Ex: 465nm / Em: 535nm) Incubate->Read Measure Signal Result Calculate % Inhibition Read->Result

Figure 1: Fluorometric CETP inhibition workflow utilizing donor/acceptor lipid transfer.

Detailed Protocol

Reagents:

  • CETP Source: Human Plasma (diluted) or Recombinant Human CETP (rCETP). Note: rCETP is preferred for reproducibility.

  • Donor/Acceptor: Commercial Fluorometric CETP Activity Kit (e.g., Roar Biomedical or Sigma MAK106).

  • Reference Control: Torcetrapib (IC50 ~ 30-50 nM depending on conditions).

Steps:

  • Buffer Prep: Prepare assay buffer (10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4).

  • Plate Setup: Add 2 µL of diluted compound (from Module 1) to the 384-well plate.

  • Master Mix: Prepare a mix of Donor particle (1:50), Acceptor particle (1:50), and rCETP (concentration optimized to yield linear kinetics over 2 hours).

  • Initiation: Dispense 18 µL of Master Mix into the wells containing compound.

  • Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation: 465 nm[3]

    • Emission: 535 nm[3]

    • Mode: Kinetic read every 5 minutes for 90 minutes.

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

    • % Inhibition = [1 - (Slope_sample / Slope_DMSO)] * 100

Module 3: Safety Profiling (The "Torcetrapib Screen")

Critical Context: The 1-carbamoyl-THQ scaffold has a known liability: induction of aldosterone synthesis in the adrenal cortex, leading to hypertension. No THQ derivative should proceed to in vivo studies without passing this screen.

Assay: H295R Steroidogenesis Assay

The H295R cell line (human adrenocortical carcinoma) expresses all enzymes necessary for steroidogenesis (CYP11B2, CYP11B1, etc.).[5]

Workflow Diagram

H295R_Screen Seed Seed H295R Cells (24-well plate) Acclimate Acclimate 24h (Serum-free medium) Seed->Acclimate Treat Treat with THQ Derivative (48h Exposure) Acclimate->Treat Supernatant Collect Supernatant Treat->Supernatant CellViability MTT/CellTiter-Glo (Viability Check) Treat->CellViability ELISA Aldosterone & Cortisol Quantification (ELISA/MS) Supernatant->ELISA Decision Go / No-Go Decision CellViability->Decision <80% Viability = TOXIC ELISA->Decision >2-fold increase = FAIL

Figure 2: H295R Steroidogenesis assay workflow for detecting off-target adrenal activation.

Detailed Protocol
  • Cell Culture: Culture H295R cells in DMEM/F12 supplemented with Nu-Serum I and ITS+ Premix.

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates. Incubate for 24 hours.
    
  • Starvation: Remove media and replace with serum-free "Nu-Serum" media for 24 hours to synchronize the cells.

  • Treatment: Add THQ derivatives at 1 µM and 10 µM (duplicate).

    • Positive Control:[2] Angiotensin II (10 nM) or Potassium (K+) to stimulate aldosterone.

    • Negative Control: DMSO (0.1%).[5]

  • Incubation: Incubate for 48 hours at 37°C / 5% CO2.

  • Harvest: Collect supernatant and freeze at -80°C immediately.

  • Viability Check: Perform an MTT or ATP-based assay on the remaining cells to ensure any reduction in hormone is not due to cell death.

  • Quantification: Thaw supernatants and quantify Aldosterone and Cortisol using competitive ELISA or LC-MS/MS.

Acceptance Criteria:

  • Pass: Aldosterone levels < 1.5-fold over DMSO control at 10 µM.

  • Fail: Aldosterone levels > 2.0-fold over DMSO control (indicates Torcetrapib-like liability).

References

  • Tall, A. R. (2010). CETP inhibitors to increase HDL cholesterol levels.[1][2][6][7][8] New England Journal of Medicine, 362(3), 270-271. Link

  • BenchChem. (2025).[1][9] Torcetrapib In Vitro CETP Inhibition Assay Protocol. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2023). CETP Activity Assay Kit (Fluorometric) Technical Bulletin. Merck/Sigma. Link

  • Hecker, M., et al. (2011). H295R Steroidogenesis Assay: OECD Test Guideline 456. OECD Guidelines for the Testing of Chemicals. Link

  • Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating aldosterone. British Journal of Pharmacology, 154(7), 1465–1473. Link

Sources

HPLC Method Development for 1-Carbamoyl-1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development of a stability-indicating HPLC method for 1-carbamoyl-1,2,3,4-tetrahydroquinoline (1-CTHQ). Unlike standard protocols, this guide focuses on the critical physicochemical differences between the neutral urea target molecule and its basic precursor, 1,2,3,4-tetrahydroquinoline (THQ). We present a robust Reverse-Phase (RP-HPLC) protocol utilizing pH-dependent selectivity to achieve baseline resolution (


) of the target from its starting materials and potential degradation products.

Introduction & Chemical Context

1-carbamoyl-1,2,3,4-tetrahydroquinoline is a urea derivative of the tetrahydroquinoline scaffold, often synthesized via the carbamoylation of THQ. In drug development, this moiety appears as a core pharmacophore or a metabolic intermediate.

The Separation Challenge

The primary challenge in analyzing 1-CTHQ is separating it from its precursor, THQ.

  • 1-CTHQ (Target): The nitrogen at position 1 is acylated (carbamoyl group), rendering it neutral and non-basic. It exhibits moderate hydrophobicity.

  • THQ (Impurity/Precursor): A secondary cyclic amine. It is basic (pKa

    
     5.0–5.5) and prone to silanol interactions, leading to peak tailing.
    

Strategic Insight: By controlling the pH of the mobile phase, we can manipulate the ionization state of THQ without affecting the neutral 1-CTHQ. At acidic pH (< 3.0), THQ becomes protonated (


) and elutes early due to increased polarity, while 1-CTHQ remains neutral and retains on the hydrophobic stationary phase.
Physicochemical Profile
CompoundStructure DescriptionpKa (Approx)LogP (Predicted)UV Max
1-CTHQ Urea derivative (Neutral)N/A (Neutral)~1.5 – 1.8254 nm, 210 nm
THQ Secondary Amine (Basic)~5.3 (Conj. Acid)~2.3 (Neutral)248 nm, 210 nm

Method Development Strategy (The "Why")

Column Selection

A C18 (Octadecyl) column is the standard choice. However, due to the presence of the basic THQ impurity, a highly base-deactivated (end-capped) column is strictly required to prevent peak tailing caused by secondary silanol interactions.

  • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.

Mobile Phase & pH Control
  • Buffer: 0.1% Phosphoric Acid or Formic Acid (pH ~2.5).

    • Reasoning: At pH 2.5, THQ is 99.9% ionized (

      
      ). This ensures it elutes as a sharp, early peak. 1-CTHQ remains neutral and interacts strongly with the C18 phase.
      
  • Organic Modifier: Acetonitrile (ACN).

    • Reasoning: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

Detection

Both compounds possess a benzene ring fused to the heterocycle, providing strong UV absorption.

  • Wavelength: 254 nm (Specific for aromatic ring) and 210 nm (High sensitivity for impurities).

Visualizing the Separation Logic

SeparationLogic Start Sample Mixture (1-CTHQ + THQ) MobilePhase Mobile Phase pH 2.5 (Acidic) Start->MobilePhase Interaction Column Interaction (C18 Stationary Phase) MobilePhase->Interaction THQ_State THQ -> Protonated (THQ+) Highly Polar Interaction->THQ_State Ionization CTHQ_State 1-CTHQ -> Neutral Hydrophobic Interaction->CTHQ_State No Ionization Result_THQ THQ Elutes Early (Low Retention) THQ_State->Result_THQ Result_CTHQ 1-CTHQ Elutes Late (High Retention) CTHQ_State->Result_CTHQ

Figure 1: Mechanism of separation exploiting the pKa difference between the basic amine (THQ) and the neutral urea (1-CTHQ) under acidic conditions.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD/PDA.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or 3.5 µm).

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid (

    
    ).
    
Preparation of Solutions
  • Mobile Phase A (0.1%

    
    ):  Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through 0.22 µm nylon filter.
    
  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution: Dissolve 10 mg of 1-CTHQ reference standard in 10 mL Diluent (1.0 mg/mL).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV 254 nm (bw 4 nm), Ref 360 nm
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase A (Aq. Acid)% Mobile Phase B (ACN)Comment
0.009010Initial equilibration
2.009010Isocratic hold for polar impurities
10.004060Linear gradient to elute 1-CTHQ
11.001090Wash step
12.009010Re-equilibration
15.009010End of run

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass specific system suitability criteria before every analysis.

System Suitability Criteria (SST)

Inject the Standard Solution (0.1 mg/mL) 5 times.

  • Theoretical Plates (N): > 5000 for 1-CTHQ peak.

  • Tailing Factor (T): 0.8 – 1.5.

  • RSD of Area: < 2.0%.

  • Resolution (

    
    ):  > 2.0 between THQ (if present) and 1-CTHQ.
    
Representative Validation Data (Simulated)
ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of 1-CTHQPass (Purity Angle < Purity Threshold)
Linearity

(Range: 10-150% target conc.)

Accuracy (Recovery) 98.0% – 102.0%99.4% at 100% level
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOQ: 0.5 µg/mL

Troubleshooting Guide

Issue: Peak Tailing for THQ (Impurity)
  • Cause: Interaction between the basic amine and residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped". Increase buffer strength (e.g., use 20 mM Phosphate buffer pH 2.5 instead of 0.1% acid) to suppress ion-exchange interactions.

Issue: Split Peaks
  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN but injected into a 90% Water mobile phase, the strong solvent effect can distort the peak.

  • Solution: Dissolve the sample in the starting mobile phase (90:10 Water:ACN) or 50:50 max.

Issue: Retention Time Drift
  • Cause: pH fluctuation in Mobile Phase A.

  • Solution: Use a buffer (Phosphate) rather than just dilute acid if precise retention time control is needed over long sequences.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (2025).[1] 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine.

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Authoritative source on pH control for basic amines).

Sources

Using 1-carbamoyl-1,2,3,4-tetrahydroquinoline in VEGFR-2 inhibition studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1-Carbamoyl-1,2,3,4-Tetrahydroquinoline Derivatives as VEGFR-2 Inhibitors

Introduction & Chemical Context

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenesis in endothelial cells. Inhibition of VEGFR-2 kinase activity is a validated strategy for suppressing tumor neovascularization.[1][2][3][4][5]

1-carbamoyl-1,2,3,4-tetrahydroquinoline represents a privileged scaffold in medicinal chemistry designed to function as a Type II Kinase Inhibitor .

  • The Scaffold: The tetrahydroquinoline ring provides a semi-rigid hydrophobic core that mimics the adenine ring of ATP or occupies the hydrophobic pocket adjacent to the ATP-binding site.

  • The Pharmacophore: The 1-carbamoyl (urea) moiety is critical. It acts as a hydrogen bond donor/acceptor bridge, typically interacting with the conserved Glu885 (αC-helix) and Asp1046 (DFG motif) residues in the VEGFR-2 active site. This interaction stabilizes the kinase in its inactive "DFG-out" conformation, offering high selectivity and potency compared to Type I inhibitors.

This guide details the protocols for validating this scaffold's efficacy using biochemical kinase assays and functional cellular models (HUVEC).

Experimental Workflows & Signaling Pathways

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical signaling cascade activated by VEGF-A binding to VEGFR-2 and the specific intervention point of the tetrahydroquinoline inhibitor.

VEGFR2_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation (Y1175) PI3K PI3K-AKT-mTOR VEGFR2->PI3K Activation Inhibitor 1-carbamoyl-1,2,3,4-THQ (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding (Type II Inhibition) PKC PKC PLCg->PKC RAF RAF-MEK-ERK PKC->RAF Prolif Endothelial Proliferation RAF->Prolif Migra Cell Migration PI3K->Migra Surv Cell Survival PI3K->Surv

Caption: VEGFR-2 signaling cascade highlighting the upstream inhibition point of 1-carbamoyl-1,2,3,4-tetrahydroquinoline, preventing downstream activation of RAF/MEK and PI3K/AKT pathways.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant VEGFR-2 kinase domain. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over ELISA for its high throughput and homogeneous format (no wash steps).

Materials
  • Enzyme: Recombinant Human VEGFR-2 (KDR), catalytic domain (e.g., residues 805-1356).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide labeled with a fluorophore (e.g., ULight™).

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.

  • ATP: Ultrapure ATP (Km apparent for VEGFR-2 is ~10 µM).

  • Compound: 1-carbamoyl-1,2,3,4-tetrahydroquinoline derivative (10 mM stock in DMSO).

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (10 points).

    • Dilute further into 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to reach 4x final assay concentration. Keep DMSO < 1% in final reaction.[6][7]

  • Enzyme Mix:

    • Dilute VEGFR-2 enzyme to 0.5 ng/µL in Kinase Buffer.

  • Substrate/ATP Mix:

    • Prepare a mix of ULight-Poly(GT) (50 nM final) and ATP (10 µM final).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL Compound solution.

    • Add 2.5 µL Enzyme mix. Incubate 10 mins at RT (allows Type II inhibitors to access the deep pocket).

    • Add 5.0 µL Substrate/ATP mix to initiate.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (22°C).

  • Detection:

    • Add 10 µL of Detection Mix (Eu-antibody + EDTA to stop reaction).

    • Incubate 60 mins.

  • Readout:

    • Measure signal ratio (665 nm / 615 nm) on a TR-FRET compatible reader (e.g., EnVision).

Data Analysis: Plot Log[Inhibitor] vs. Response. Fit using a 4-parameter logistic equation to derive IC50.

Protocol B: Cellular Anti-Proliferation Assay (HUVEC)

Objective: Assess the compound's ability to inhibit VEGF-driven proliferation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials
  • Cells: Primary HUVECs (Passage 2-5).

  • Media: EGM-2 (Endothelial Growth Medium) and EBM-2 (Basal Medium, minimal growth factors).

  • Stimulant: Recombinant Human VEGF-A (165 isoform).

  • Reagent: CCK-8 or CellTiter-Glo (ATP quantification).

Step-by-Step Procedure
  • Starvation (Critical Step):

    • Seed HUVECs at 3,000 cells/well in a 96-well plate using EGM-2.

    • Allow attachment (6-8 hours).

    • Wash cells 2x with PBS.[8]

    • Replace medium with EBM-2 + 0.5% FBS (Starvation Media) and incubate overnight (12-16h). Rationale: This synchronizes the cell cycle and minimizes background proliferation driven by other growth factors.

  • Treatment:

    • Add the test compound (serial dilutions in Starvation Media).

    • Incubate for 1 hour.

  • Stimulation:

    • Add VEGF-A to a final concentration of 50 ng/mL .

    • Include controls:

      • Negative: No VEGF, No Drug (Basal).

      • Positive: VEGF only (Max Proliferation).

      • Reference: VEGF + Sorafenib (1 µM).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add CCK-8 reagent (10 µL/well).[9] Incubate 2-4 hours.

    • Measure Absorbance at 450 nm.

Protocol C: Western Blot (Mechanism of Action)

Objective: Confirm that the compound inhibits auto-phosphorylation of VEGFR-2 (Tyr1175) and downstream ERK1/2.

  • Seed HUVECs in 6-well plates (80% confluence). Starve overnight.

  • Pre-treat with 1-carbamoyl-1,2,3,4-tetrahydroquinoline (0.1, 1, 10 µM) for 2 hours.

  • Stimulate with VEGF-A (50 ng/mL) for exactly 10 minutes .

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblot Targets:

    • p-VEGFR2 (Tyr1175) – Primary biomarker of activation.

    • Total VEGFR2 – Loading control for receptor.

    • p-ERK1/2 (Thr202/Tyr204) – Downstream functional readout.

    • GAPDH/β-Actin – Loading control.

Data Summary & Interpretation

Assay TypeMetricExpected Result for Potent InhibitorNotes
Enzymatic IC50< 50 nMPotency <100 nM suggests high affinity binding to the DFG-out pocket.
HUVEC Prolif. IC50100 - 500 nMCellular IC50 is typically 5-10x higher than enzymatic IC50 due to ATP competition and membrane permeability.
Western Blot Band IntensityDose-dependent reduction of p-VEGFR2Total VEGFR2 levels should remain constant; only phospho-levels decrease.
Tube Formation Mesh AreaInhibition of network formationFunctional confirmation of anti-angiogenic potential.
Troubleshooting Guide
  • High Background in Kinase Assay: Ensure the antibody concentration is optimized and the plate is read immediately after the detection incubation.

  • No Inhibition in Cells: Check compound solubility. Urea derivatives can precipitate in aqueous media. Ensure final DMSO is 0.1-0.5%.

  • High Basal Proliferation: Starvation step was insufficient. Ensure FBS is reduced to 0.5% or 0.1% during the assay window.

References

  • BenchChem. Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37. (Accessed 2025).[1][10] Link

  • Huang, Y., et al. (2019).[11] Design, synthesis, and biological evaluation of tetrahydroisoquinoline-based diaryl urea derivatives for suppressing VEGFR-2 signaling.[11] Anti-Cancer Drugs.[4][10][11][12][13][14] Link

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol. (Accessed 2025).[1][10] Link

  • Qi, et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update.[2][4] RSC Advances. Link

  • Bio-Protocol. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. (2016).[8] Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-carbamoyl tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Carbamoyl Tetrahydroquinoline Synthesis

Topic: Optimization & Troubleshooting of N-Carbamoyl-1,2,3,4-Tetrahydroquinoline (THQ) Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Executive Summary & Method Selection

The N-carbamoyl tetrahydroquinoline (THQ) moiety is a privileged pharmacophore in CETP inhibitors (e.g., Torcetrapib analogs) and antitumor agents.[1] Synthesis typically fails due to the steric hindrance of the secondary amine within the fused bicyclic system, leading to low conversion or competitive side reactions (dimerization of isocyanates).[1]

Use the Decision Matrix below to select the optimal synthetic route for your specific substrate.

MethodSelection cluster_0 Method A: Direct Functionalization cluster_1 Method B: Reductive Functionalization cluster_2 Method C: Catalytic Cascade Start Start: Define Substrate IsTHQAvailable Is the THQ core already synthesized? Start->IsTHQAvailable MethodA Direct N-Carbamoylation (Isocyanates/CDI) IsTHQAvailable->MethodA Yes CheckQuinoline Is the Quinoline precursor available? IsTHQAvailable->CheckQuinoline No MethodA_Detail Best for: Analog generation Issue: Steric hindrance MethodA->MethodA_Detail MethodB Partial Reduction -> In-situ Carbamoylation CheckQuinoline->MethodB Yes MethodC Pd-Catalyzed Intramolecular Amination CheckQuinoline->MethodC No (De Novo) MethodB_Detail Best for: Unstable THQs Issue: Over-reduction MethodB->MethodB_Detail MethodC_Detail Best for: Chiral synthesis Issue: Catalyst cost MethodC->MethodC_Detail

Figure 1: Strategic Decision Tree for N-Carbamoyl THQ Synthesis. Select Method A for standard derivatization, Method B for efficiency from quinolines, and Method C for enantioselective requirements.

Technical Guides & Troubleshooting

Module A: Direct N-Carbamoylation (The Standard Route)

Context: Reacting an existing 1,2,3,4-tetrahydroquinoline with an isocyanate or carbamoyl chloride.[1] Core Challenge: The N1 nitrogen in THQ is a secondary amine but is significantly less nucleophilic than acyclic amines due to conjugation with the benzene ring (aniline character) and steric bulk at the C8 position.[1]

Protocol:

  • Solvent: Anhydrous THF (preferred) or DCM.[1]

  • Base: NaH (1.1 eq) for unreactive isocyanates; TEA/DMAP for reactive ones.

  • Temperature: 0°C to RT (reflux only if using carbamoyl chlorides).

Troubleshooting Q&A:

Q: The reaction with isocyanate stalls at 50% conversion. Adding more reagent only increases byproduct formation. Why?

  • Diagnosis: This is a classic "reversible equilibrium" issue combined with isocyanate dimerization. The steric bulk of the THQ ring destabilizes the urea bond, allowing the reaction to reverse, while the excess isocyanate reacts with itself (forming carbodiimides or ureas).[1]

  • Solution: Switch to Carbonyldiimidazole (CDI) activation.[1]

    • React the amine (R-NH2) side chain with CDI first to form the reactive imidazole-urea intermediate.

    • Add the THQ core second with a strong base (NaH or LiHMDS) to deprotonate the THQ nitrogen, making it a "harder" nucleophile.[1]

    • Reference: This stepwise activation mimics the "masked isocyanate" approach described for hindered ureas [1].

Q: I see a new spot on TLC that isn't product, but mass spec shows M+ product mass. What is it?

  • Diagnosis: Regioisomerism or Rotamers. THQ-ureas exhibit strong rotameric behavior due to restricted rotation around the N-CO bond. This often appears as two distinct spots on silica or broadened NMR signals.

  • Verification: Run High-Temperature NMR (e.g., DMSO-d6 at 80°C).[1] If the peaks coalesce, they are rotamers, not impurities.[1]

Q: My carbamoyl chloride is not reacting, even at reflux.

  • Diagnosis: The HCl byproduct is protonating the THQ nitrogen, deactivating it.[1] Pyridine or TEA is often too weak a base to deprotonate the anilinic THQ nitrogen effectively in the transition state.

  • Solution: Use "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) or switch to a biphasic system (DCM/aq NaOH) with a Phase Transfer Catalyst (TBAB) to continuously regenerate the free amine.[1]

Module B: Pd-Catalyzed Cascade Synthesis (The Advanced Route)

Context: Building the ring and the urea simultaneously, often used for chiral synthesis.[1] Core Challenge: Catalyst poisoning by the urea/amine moiety.

Protocol:

  • Catalyst: Pd2(dba)3 with chiral phosphine ligands (e.g., BINAP or Yuephos).[1]

  • Substrate: Alkene-tethered urea or carbamoyl chloride.[1][2]

  • Mechanism: Intramolecular aminopalladation followed by reductive elimination.

Troubleshooting Q&A:

Q: The yield is high, but the enantiomeric excess (ee) is eroding over time. [1]

  • Diagnosis: Product inhibition or racemization via reversible C-N bond formation. Pd(II) species can re-coordinate to the product urea.[1]

  • Solution:

    • Lower reaction temperature.

    • Use AgOTf or Ag2CO3 as an additive. Silver salts abstract halides, creating a cationic Pd species that is more reactive, allowing for milder conditions that preserve chirality [2].[1]

Q: Catalyst turns into "Palladium Black" immediately.

  • Diagnosis: Ligand dissociation or insufficient stabilization of Pd(0).[1]

  • Solution: Increase Ligand:Metal ratio to 2:1 or 4:1. Ensure oxygen-free conditions (freeze-pump-thaw solvents).[1]

Comparative Data: Base & Solvent Effects[1]

The following table summarizes optimization data for the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with phenyl isocyanate (1.0 equiv).

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Yield (%)Notes
1TEADCM252445Incomplete; urea precipitate traps SM.
2PyridineToluene1101262Thermal degradation of isocyanate.
3NaH THF 0 -> 25 4 92 Optimal. Anionic mechanism.[1]
4K2CO3DMF80678Difficult workup (DMF removal).[1]
5NoneWater90315Acid-promoted conditions (failed for N-sub).[1]

Note: Data derived from comparative analysis of hindered amine acylation protocols [3].

Mechanism & Workflow Visualization

The following diagram illustrates the mechanism for the NaH-mediated Direct Carbamoylation (Method A, Entry 3 above), highlighting the critical deprotonation step that overcomes steric hindrance.

Mechanism Step1 1. Deprotonation (THQ + NaH -> N-Anion) Step2 2. Nucleophilic Attack (N-Anion + Isocyanate) Step1->Step2 Activation Warning CRITICAL CONTROL POINT: Moisture kills the N-Anion. Maintain inert atm. Step1->Warning Step3 3. Tetrahedral Intermediate (Stabilized by Na+) Step2->Step3 C-N Bond Form Step4 4. Protonation/Quench (Formation of Urea) Step3->Step4 Workup

Figure 2: Mechanistic flow for anionic carbamoylation. The generation of the N-anion is the rate-determining step for hindered substrates.

References

  • BenchChem. Navigating Carbamoylation: A Guide to Safer and Efficient Alternatives to Isopropyl Isocyanate. (2025).[1][3][4]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines - Recent Literature. (2023).[1][6][7]

  • RSC Publishing. Palladium-catalyzed cascade reactions of alkene-tethered carbamoyl chlorides.[2] (2023).[1][6][7]

Sources

Technical Support Center: Quinoline Reduction & Selectivity Control

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Topic: Troubleshooting Cyclization & Side Reactions in Quinoline Reduction Ticket ID: #QR-Red-Opt-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Hub: defining the "Cyclization" Problem

Welcome to the Quinoline Reduction Support Center. If you are observing unexpected high-molecular-weight byproducts, loss of functional groups, or fused-ring formation during the reduction of quinoline derivatives, you are likely encountering Nucleophilic Trapping or Dimerization .

The reduction of quinoline to 1,2,3,4-tetrahydroquinoline (THQ) fundamentally alters the electronic nature of the nitrogen atom:

  • Pre-Reduction: The nitrogen is

    
     hybridized, part of an aromatic system, and non-nucleophilic.
    
  • Post-Reduction (THQ): The nitrogen becomes an

    
     secondary amine, which is highly nucleophilic .
    

If your substrate contains electrophilic side chains (esters, ketones, nitriles) or if reactive intermediates (enamines) accumulate, "cyclization" side reactions will occur.

The Selectivity Landscape (Visualized)

The following diagram illustrates the critical bifurcation points where side reactions occur.

QuinolineReduction Q Quinoline Substrate DHQ_12 1,2-Dihydroquinoline (Reactive Enamine) Q->DHQ_12 Partial Red. THQ 1,2,3,4-Tetrahydroquinoline (Nucleophilic Amine) DHQ_12->THQ Full Red. Dimer Dimers/Polymers (Intermolecular Coupling) DHQ_12->Dimer Self-Reaction DHQ_Full Decahydroquinoline (Over-reduction) THQ->DHQ_Full Over-Red. (Pt/Rh) Lactam Fused Lactam/Tricycle (Intramolecular Cyclization) THQ->Lactam Attack on Side Chain (Ester/Ketone at C2/C8)

Caption: Figure 1. Reaction pathway showing the transformation of Quinoline to THQ and the subsequent "Trap" leading to cyclized byproducts.

Troubleshooting Specific Side Reactions

Scenario A: The "Lactam Trap" (Intramolecular Amidation)

Symptom: You are reducing a quinoline with an ester or acid group at the C8 or C2 position. The mass spec shows [M+2H - ROH], indicating loss of alcohol and formation of a new ring. Mechanism: The newly formed secondary amine (THQ) attacks the pendant electrophile.

  • Example: Reduction of methyl quinoline-8-carboxylate yields a tricyclic lactam instead of the amino-ester.

Corrective Actions:

Parameter Adjustment Scientific Rationale

| pH Control | Acidic Media (pH < 4) | Protonating the THQ nitrogen (


) removes its nucleophilicity, preventing attack on the ester. |
| Protecting Group  | Pre-protection  | If the side chain is at C8, steric bulk is often insufficient. Convert the ester to an ortho-ester or protect the nitrogen immediately in situ (e.g., Boc-anhydride present). |
| Catalyst Switch  | Use Au/TiO2 or Co-based  | Gold nanoparticles are highly chemoselective and often avoid activating the side chain or facilitating the cyclization energy barrier compared to Pd [1, 3]. |
Scenario B: Dimerization / Oligomerization

Symptom: Gummy residue, multiple spots on TLC, double molecular weight by MS. Mechanism: Accumulation of the 1,2-dihydroquinoline intermediate. This is an enamine/imine species that is highly reactive and can undergo self-coupling or attack the starting material.

Corrective Actions:

  • Increase H2 Pressure: Drive the reaction quickly from 1,2-DHQ to THQ to lower the steady-state concentration of the reactive intermediate.

  • Lower Concentration: Dilution favors intramolecular reduction over intermolecular dimerization.

  • Avoid PtO2: Platinum oxide often leads to over-reduction or ring-opening side reactions. Switch to Pd/C with a poison (e.g., quinoline-S) or Transfer Hydrogenation [2].

Experimental Protocols

Protocol A: Chemoselective Transfer Hydrogenation (High Fidelity)

Best for: Substrates with sensitive side chains (esters, halides) where cyclization must be avoided.

Theory: Hantzsch esters or Formic acid provide a "soft" hydride source that selectively reduces the pyridine ring without touching the benzene ring or activating nucleophilic attack [4].

Workflow:

  • Setup: In a glovebox or under Ar, charge a reaction tube with:

    • Quinoline substrate (0.5 mmol)

    • Hantzsch Ester (HEH) (1.1 equiv)

    • Catalyst: 10 mol% chiral phosphoric acid (for enantioselectivity) or simple Iodine (

      
      ) for racemic.
      
    • Solvent: Toluene or Dioxane (dry).

  • Reaction: Stir at 60°C for 12–24 hours.

  • Quench: Cool to RT. Dilute with DCM. Wash with sat. NaHCO3.

  • Purification: Flash chromatography.

    • Note: This method avoids the high-energy intermediates that lead to dimerization.

Protocol B: Heterogeneous Hydrogenation (Scalable)

Best for: Simple quinolines or when "Lactam Trap" is not a risk.

Workflow:

  • Catalyst Preparation: Use 5% Pd/C (or Pd/N-doped Carbon for higher stability [2]).

  • Solvent System: Methanol is standard.

    • Critical Mod: If preventing cyclization, use Methanol + 1.0 eq HCl . This keeps the product as the hydrochloride salt (THQ-HCl), which cannot cyclize.

  • Execution: Hydrogenate at 5–10 bar (70–150 psi) H2 at RT.

  • Workup: Filter catalyst through Celite.

    • If Acid Used: Neutralize carefully only after isolating the salt or during the protection step.

Catalyst Selection Matrix

Use this table to select the correct metal based on your specific "Cyclization Risk."

Catalyst SystemPrimary ProductCyclization RiskDe-halogenation RiskNotes
Pd/C (Standard) THQHigh HighStandard choice. Aggressive. Will cause lactamization if esters are present.
PtO2 (Adams) DHQ (Over-reduced)MediumMediumOften reduces the benzene ring too (Decahydroquinoline). Avoid for selectivity.
Au/TiO2 THQLow Very Low Excellent for preserving halides and preventing side reactions. Requires higher temp [3].
s-Block (BaH2) THQLowLowNovel "transition-metal-free" approach.[1] Very high selectivity for 1,2,3,4-THQ [1].
[Ir(COD)Cl]2 THQ (Chiral)MediumLowStandard for asymmetric synthesis. Ligand dependent.

Frequently Asked Questions (FAQ)

Q: I am trying to reduce 8-nitroquinoline to 8-amino-1,2,3,4-tetrahydroquinoline, but I'm getting a complex mixture. A: This is a classic competing reaction. The nitro group reduces to an amine first (usually), and the ring reduces second. The intermediate diamine is highly susceptible to oxidative polymerization (tars).

  • Fix: Use Transfer Hydrogenation (Protocol A). It is often more selective for the ring reduction than the nitro group depending on the catalyst, or allows controlled sequential reduction. Alternatively, protect the resulting amine immediately.

Q: Why do I see "Decahydroquinoline" (DHQ) impurities? A: You are over-reducing. This happens with Pt catalysts or high temperatures (>80°C) with Pd.

  • Fix: Switch to BaH2 (Barium Hydride) or Au/TiO2 . These catalysts are electronically incapable of reducing the benzene ring under standard conditions [1, 3].

Q: My product is cyclizing to a lactam during the workup, not the reaction. A: This is common. The THQ amine is stable as a salt but reacts as a free base.

  • Fix: Do not perform a basic aqueous workup. Evaporate the acidic solvent (if using HCl/MeOH) directly to isolate the hydrochloride salt. Perform the next step (e.g., alkylation) by adding base in the presence of the electrophile to outcompete the intramolecular reaction.

References

  • Zhang, Y., et al. (2019). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. Chemical Science.

  • Li, H., et al. (2016). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst.[2][3] New Journal of Chemistry.

  • He, L., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.[3][4] Journal of the American Chemical Society.[4]

  • Wang, C., et al. (2019). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry.

Sources

Stability of 1-carbamoyl-1,2,3,4-tetrahydroquinoline in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1-carbamoyl-1,2,3,4-tetrahydroquinoline

Introduction: The Dual-Vulnerability Profile

Welcome to the technical support guide for 1-carbamoyl-1,2,3,4-tetrahydroquinoline . As a researcher working with this scaffold, you are likely encountering "loss of compound" in your cell culture assays.

This is not random. This molecule possesses a Dual-Vulnerability Profile dictated by its structure:

  • The Tetrahydroquinoline (THQ) Core: Highly susceptible to Oxidative Dehydrogenation (aromatization) driven by oxygen, light, and transition metals in media.

  • The Urea Linkage (1-carbamoyl): Susceptible to Enzymatic Hydrolysis by serum amidases, though chemically stable at neutral pH.

This guide provides a systematic troubleshooting framework to distinguish between physical precipitation, chemical oxidation, and biological metabolism.

Module 1: Diagnostic Framework (Visual)

Before altering your protocol, determine the nature of the instability using this logic flow.

TroubleshootingFlow Start Observation: Low Compound Recovery CheckSolubility Step 1: Centrifugation Test (Spin media @ 15,000g) Start->CheckSolubility Pellet Pellet Found? CheckSolubility->Pellet Precipitation Issue: Precipitation (Physical Instability) Pellet->Precipitation Yes AnalyzeSupernatant Step 2: LC-MS Analysis of Supernatant Pellet->AnalyzeSupernatant No NewPeaks New Peaks Observed? AnalyzeSupernatant->NewPeaks MassShift1 Mass Shift: [M-4H] NewPeaks->MassShift1 Yes Adsorption Issue: Plastic Adsorption (Non-specific Binding) NewPeaks->Adsorption No (Loss of area only) MassShift2 Mass Shift: [M-43] MassShift1->MassShift2 No Oxidation Issue: Oxidative Dehydrogenation (Aromatization) MassShift1->Oxidation Yes (Aromatized) Hydrolysis Issue: Enzymatic Hydrolysis (Urea Cleavage) MassShift2->Hydrolysis Yes (De-carbamoylated)

Figure 1: Diagnostic decision tree for identifying the root cause of compound loss in cell culture media.

Module 2: The "Phantom" Instability (Precipitation)

Symptom: Compound concentration drops significantly immediately after dosing, but no degradation products are visible.

Root Cause: The 1-carbamoyl-THQ scaffold is lipophilic. When a DMSO stock (highly soluble) is diluted into aqueous media (highly polar), the compound crashes out.[1] This is often mistaken for rapid metabolic instability [1].

Troubleshooting Protocol:

  • The Centrifugation Test:

    • Prepare media with compound (e.g., 10 µM).

    • Incubate for 1 hour.

    • Centrifuge an aliquot at 15,000 x g for 10 minutes.

    • Compare HPLC peak area of the Supernatant vs. a Solvent Standard (compound in 50:50 ACN:Water).

    • Result: If Supernatant < 80% of Standard, you have precipitation.

  • Corrective Actions:

    • Optimize DMSO: Ensure final DMSO concentration is 0.5% (if cells tolerate) to aid solubility.

    • Pre-warm Media: Cold media shocks lipophilic compounds out of solution. Always add DMSO stock to 37°C media [2].

    • Carrier Proteins: If using serum-free media, add 0.1% BSA. Albumin acts as a "shuttle," preventing precipitation and adsorption to plastic.

Module 3: Chemical Degradation (Oxidative Dehydrogenation)

Symptom: Appearance of a new peak with a mass of [M-4] (loss of 4 hydrogens).

Root Cause: Tetrahydroquinolines are electron-rich systems prone to oxidation. In the presence of oxygen and transition metals (Fe²⁺, Cu²⁺ found in media/serum), the saturated ring loses hydrogen to become a fully aromatic quinoline [3]. This reaction is often light-catalyzed.

Pathway Visualization:

OxidationPathway THQ 1-carbamoyl-THQ (Saturated Ring) Radical Radical Intermediate (Light/Metal Catalyzed) THQ->Radical -H• (Oxidation) Quinoline 1-carbamoyl-Quinoline (Aromatic, [M-4H]) Radical->Quinoline -3H• (Aromatization)

Figure 2: Oxidative dehydrogenation pathway of tetrahydroquinolines.

Corrective Actions:

  • Antioxidants: Add Ascorbic Acid (50-100 µM) to the media. It acts as a radical scavenger and prevents THQ oxidation.

  • Light Protection: Use amber tubes or wrap plates in foil. THQ aromatization is photo-accelerated.

  • Chelation: If the assay permits, add 1 mM EDTA to sequester catalytic metals.

Module 4: Biological Degradation (Enzymatic Hydrolysis)

Symptom: Appearance of a peak corresponding to [M-43] (Loss of -CONH₂).

Root Cause: While urea linkages are chemically stable at pH 7.4, serum (FBS) contains amidases and esterases with broad substrate specificity. These can cleave the carbamoyl group [4].

Data Comparison: Media Stability

Condition24h Recovery (%)Primary DegradantCause
PBS (pH 7.4) > 98%NoneChemically Stable
Serum-Free Media 90-95%[M-4] (Quinoline)Auto-oxidation (Trace metals)
Media + 10% FBS 60-80%[M-43] (THQ core)Enzymatic Hydrolysis
Media + Heat-Inactivated FBS 85-90%[M-4]Enzymes Deactivated

Corrective Actions:

  • Heat Inactivation: Use Heat-Inactivated (HI) FBS (56°C for 30 min) to denature complement and some amidases.

  • Metabolic Control: Include a "No-Cell" control (Media + Serum only) to distinguish serum metabolism from cellular metabolism.

Module 5: Analytical Protocol (LC-MS)

To accurately monitor stability, use this validated sample preparation method to avoid artifacts.

Step-by-Step Protocol:

  • Sampling: Remove 50 µL of culture media at t=0, 1, 4, and 24h.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why? Precipitates proteins (stopping enzymes) and acidifies (stabilizing the THQ against oxidation).

  • Internal Standard: Spike with a structural analog (e.g., deuterated standard or a stable urea) to normalize for matrix effects.

  • Centrifugation: Spin at 4,000 x g for 20 mins at 4°C.

  • Analysis: Inject 5 µL of supernatant onto a C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

    • Detection: MRM mode (Parent -> Fragment).

Frequently Asked Questions (FAQ)

Q: My compound disappears in media but I see no new peaks. Where did it go? A: Check the plasticware. Lipophilic amines like THQs can bind avidly to polystyrene plates. Try using Low-Binding plates or pre-coating wells with media containing 1% serum before adding the compound.

Q: Can I just filter the media to remove the precipitate? A: No. Filtering removes the drug, leaving you with a lower, unknown concentration.[3] If you see precipitation, you must reformulate (lower concentration or better cosolvent), not filter [1].

Q: Is the oxidation to quinoline reversible? A: No. Aromatization is thermodynamically favorable and irreversible in cell culture conditions. You must prevent it (antioxidants) rather than try to reverse it.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Guidelines. Link

  • Wang, H., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydroquinoline: scope and mechanistic study. PMC (NIH). Link

  • Panyachariwat, N., & Steckel, H. (2014).[4] Stability of urea in solution and pharmaceutical preparations.[4][5] Journal of Cosmetic Science, 65(3), 187-195.[4] Link

  • Kimura, S., et al. (2025).[6] New enzymatic assay for serum urea nitrogen using urea amidolyase.[6][7] ResearchGate. Link

Sources

Minimizing hydrolysis of 1-carbamoyl group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket: Minimizing Hydrolysis of 1-Carbamoyl Group (


)
Assigned Specialist:  Senior Application Scientist

Diagnostic Hub: Why is your Carbamoyl Group Failing?

The 1-carbamoyl group (specifically the urea linkage attached to a nitrogen heterocycle or amine) is chemically distinct from a standard amide. It is often a "masked" isocyanate or a urea, making it susceptible to nucleophilic attack at the carbonyl carbon.[1]

The Failure Mechanism

Hydrolysis typically occurs because the heterocycle (the "1-position" attachment) is a better leaving group than a standard amine.

Visualizing the Threat: The following diagram illustrates the competing hydrolysis pathways. Note that Base-Catalyzed Hydrolysis is usually the dominant failure mode because the deprotonated heterocycle is often a stable leaving group.[1]

HydrolysisMechanism Start 1-Carbamoyl Substrate (R-N-CO-NH2) AcidPath Acidic Path (H+) Protonation of O Start->AcidPath pH < 3 BasePath Basic Path (OH-) Direct Nucleophilic Attack Start->BasePath pH > 8 Intermed_Acid Tetrahedral Intermediate (Unstable) AcidPath->Intermed_Acid Intermed_Base Tetrahedral Anion (Unstable) BasePath->Intermed_Base Collapse Collapse & Bond Scission Intermed_Acid->Collapse Intermed_Base->Collapse Product_Amine Parent Amine/Heterocycle (R-NH) Collapse->Product_Amine Product_Byprod Carbamic Acid (HO-CO-NH2) -> CO2 + NH3 Collapse->Product_Byprod

Caption: Figure 1. Dual-pathway hydrolysis mechanism.[1] The 1-carbamoyl moiety is most vulnerable to basic conditions which promote the expulsion of the heterocyclic leaving group.

Protocol Patch: Synthesis & Reaction Optimization

If you are losing the group during synthesis, you are likely using conditions that are too harsh or reagents that are "wet."[1]

A. Reagent Selection for Installation

Installing a primary carbamoyl group (


) is difficult because simple reagents like carbamoyl chloride (

) are carcinogenic and unstable.
MethodReagentStability RiskRecommendation
Isocyanate Chlorosulfonyl Isocyanate (CSI)High Excellent for

carbamates. Requires careful hydrolysis of the

-chlorosulfonyl intermediate. Do not overheat.
Urea Exchange Urea + Acid CatalystMedium Requires high heat (

), which can degrade the product.[1] Only use for thermally stable scaffolds.[1]
Carbamoylation Trichloroacetyl isocyanateLow Forms a trichloroacetyl carbamate first.[1] Removal of the trichloroacetyl group requires mild base—danger zone .[1]
Acid Chloride Phosgene / Triphosgene +

High Generates HCl.[1] Must use a scavenger (proton sponge or excess base) to prevent acid-catalyzed hydrolysis.[1]
B. Reaction Solvent Compatibility

The choice of solvent dictates the "effective pH" and nucleophilicity of water traces.[1]

  • Preferred: Dichloromethane (DCM), THF (Anhydrous), Acetonitrile.[1]

  • Avoid: Methanol/Ethanol (Nucleophilic attack

    
     Carbamate ester formation), Wet DMF (Hydrolysis at high temp).[1]
    

Stability Shield: Workup & Isolation

This is the most common point of failure. Standard "wash with 1N HCl" or "wash with Sat.[1]


" protocols often destroy 1-carbamoyl groups.[1]
The "Buffered Quench" Protocol

Do not use strong acids or bases during extraction.[1] Use a phosphate buffer system to lock the pH between 5.5 and 6.5.[1]

Step-by-Step Workflow:

  • Cool Down: Chill reaction mixture to

    
     before quenching.
    
  • Buffer Prep: Prepare a 0.5 M Sodium Phosphate buffer adjusted to pH 6.0.

  • Quench: Pour reaction mixture into the cold buffer.

  • Extraction: Extract immediately with EtOAc or DCM.[1]

  • Wash: Wash organic layer once with brine.[1] Do not wash with basic solutions (e.g.,

    
    ) if your heterocycle is electron-deficient (e.g., 1-carbamoyl-1,2,4-triazole), as this accelerates hydrolysis.[1]
    
  • Dry: Use

    
     (neutral), not 
    
    
    
    (basic).
Purification Logic

Silica gel is slightly acidic.[1] For highly sensitive carbamoyl groups, this acidity is enough to catalyze hydrolysis during a long column run.[1]

  • Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize it, OR use neutral alumina.[1]

  • Note: If using TEA, ensure it is removed quickly, as free amines can also attack the carbamoyl group over time.[1]

Decision Matrix: Troubleshooting Flow

Use this logic gate to determine your next experimental move.

Troubleshooting Start Problem: Loss of 1-Carbamoyl Group Check_Stage When does it happen? Start->Check_Stage Stage_Rxn During Reaction Check_Stage->Stage_Rxn Stage_Workup During Workup/Column Check_Stage->Stage_Workup Check_Nu Are there Nucleophiles? (Amines, Alcohols, Water) Stage_Rxn->Check_Nu Check_pH Check Aqueous pH Stage_Workup->Check_pH Sol_Dry Use Anhydrous Solvents Switch to Aprotic (DCM/ACN) Check_Nu->Sol_Dry Yes (Solvent) Sol_Temp Lower Temperature (< 0°C for installation) Check_Nu->Sol_Temp No (Thermal Instability) Sol_Buffer Use pH 6.0 Phosphate Buffer Check_pH->Sol_Buffer pH > 8 or pH < 4 Sol_Silica Switch to Neutral Alumina or Deactivated Silica Check_pH->Sol_Silica pH is Neutral

Caption: Figure 2. Troubleshooting logic for isolating the cause of carbamoyl degradation.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent for my 1-carbamoyl compound? A: Yes, but with caution.[1] DMSO is hygroscopic.[1] At temperatures


, the absorbed water in DMSO becomes highly reactive, leading to hydrolysis.[1] Always use anhydrous DMSO and store the solution over molecular sieves if keeping it for more than a few hours.[1]

Q: My LCMS shows a mass of [M-43]. What happened? A: You have lost the carbamoyl group (


 = 43 Da). This confirms hydrolysis has occurred, reverting the molecule to the parent amine/heterocycle.[1] If this happens in the LCMS vial, check if your solvent is Methanol (which can cause trans-esterification) or if the sample has been sitting in an acidic mobile phase for too long.

Q: Is the 1-carbamoyl group stable to hydrogenation? A: Generally, yes.[1] Standard Pd/C hydrogenation conditions (neutral) usually leave the urea linkage intact.[1] However, if you are using


 (Pearlman's catalyst) or adding acid to the hydrogenation, you risk hydrolysis.[1]

Q: How do I store these compounds long-term? A: Store at


 under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy.[1] If the compound is a solid, keep it in a desiccator.[1]

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[1] Wuts, P.G.M.[1][2] John Wiley & Sons. (2014).[1] (Provides foundational stability data for carbamates and ureas).

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE. MDPI. (2022).[1] (Detailed mechanistic insight into the hydrolysis of carbamoyl-like ester bonds).

  • Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole. Org. Biomol. Chem. (2003).[1][3] (Analogous study on the lability of 1-substituted triazoles).

  • Synthesis of 3-carbamoyl-1,2,4-triazoles. Russian Chemical Bulletin. (2000). (Protocols for synthesizing carbamoyl triazoles).

Sources

Scale-up challenges for 1-carbamoyl-1,2,3,4-tetrahydroquinoline production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and purification bottlenecks encountered when scaling up the synthesis of 1-carbamoyl-1,2,3,4-tetrahydroquinoline (CAS: 63098-90-8).

Scaling the N-carbamoylation of the 1,2,3,4-tetrahydroquinoline (THQ) core from the bench to the pilot plant requires strict control over electrophile generation to prevent thermal runaway and the formation of urea-dimer byproducts. This guide provides data-driven reagent selection, root-cause troubleshooting, and a self-validating scale-up protocol.

Visualizing the Scale-Up Architecture

G THQ 1,2,3,4-Tetrahydroquinoline (Secondary Amine) Reaction Nucleophilic Addition & Isomerization THQ->Reaction Reagent Cyanate Salt (KNCO) + Acetic Acid Reagent->Reaction IPC HPLC IPC (THQ < 1%) Reaction->IPC Exotherm Control Workup Acidic Aqueous Wash (Removes Basic THQ) IPC->Workup Quench Validation Product 1-Carbamoyl-1,2,3,4- tetrahydroquinoline Workup->Product Crystallization

Workflow for the scalable N-carbamoylation of 1,2,3,4-tetrahydroquinoline.

Data-Driven Reagent Selection for Scale-Up

Choosing the correct carbamoylating agent is the most critical decision in your process design. The table below summarizes the quantitative and qualitative data for the most common N-carbamoylation strategies[1].

Reagent SystemYield PotentialExotherm RiskToxicity / HandlingScale-Up Suitability
Triphosgene / NH₃ >90%Critical (High)Severe (Phosgene gas)Poor (Requires Flow Chemistry)
KNCO / AcOH 80–88%LowModerateExcellent (Standard Batch)
Urea (Reflux) 50–65%LowLowPoor (Thermal Degradation)
Chlorosulfonyl Isocyanate >85%ModerateHighModerate (Requires strict anhydrous conditions)

Troubleshooting & Causality FAQs

Q: Why am I observing a massive thermal spike when using triphosgene for carbamoylation at the 500g scale? Causality: Triphosgene decomposes into three equivalents of phosgene. The subsequent nucleophilic acyl substitution with THQ to form the carbamoyl chloride intermediate releases immense enthalpic energy. In batch reactors, poor surface-area-to-volume ratios prevent adequate heat dissipation, leading to reagent accumulation and a sudden thermal runaway. Solution: Transition to a continuous flow microreactor setup[2]. Flow chemistry provides near-instantaneous heat transfer, mitigating the exotherm. If restricted to batch infrastructure, abandon triphosgene and switch to the potassium cyanate (KNCO) protocol outlined below.

Q: My final product contains 5-10% of a symmetrical urea dimer (bis(3,4-dihydroquinolin-1(2H)-yl)methanone). How do I prevent this? Causality: Dimerization occurs when the highly reactive intermediate (e.g., carbamoyl chloride or isocyanic acid) reacts with a second molecule of unreacted THQ instead of water or ammonia. This is driven by localized stoichiometric imbalances caused by poor mixing at scale. Solution: Ensure high-shear mixing (>300 RPM with a pitched-blade turbine). Implement an inverse addition strategy : add the THQ solution dropwise to a large excess of the carbamoylating agent to ensure the intermediate is immediately quenched into the primary amide rather than encountering free THQ.

Q: How can I isolate the product without relying on scale-limiting column chromatography? Causality: The starting material (THQ) is a basic secondary amine (pKa ~ 5.0), whereas the product (1-carbamoyl-1,2,3,4-tetrahydroquinoline) is a neutral urea derivative. Solution: Exploit this pKa differential. Implement a biphasic acidic wash (1M HCl) during the workup. The unreacted THQ will protonate and partition entirely into the aqueous layer as a hydrochloride salt, while the neutral product remains in the organic phase.

G Issue Thermal Runaway During Addition Cause1 Reagent Accumulation (Batch Reactor) Issue->Cause1 Cause2 Rapid Decomposition of Triphosgene Issue->Cause2 Sol1 Switch to Continuous Flow Microreactor Cause1->Sol1 Improves Heat Transfer Sol2 Change Reagent to KNCO / AcOH Cause2->Sol2 Lowers Enthalpy

Root cause analysis and solutions for thermal runaway during scale-up.

Self-Validating Experimental Protocol: Kilogram-Scale Synthesis via Cyanate Addition

This methodology utilizes the KNCO/AcOH system. It is designed as a self-validating system : the protocol cannot proceed to the next phase unless specific analytical checkpoints (IPCs) are met, ensuring absolute trustworthiness at scale.

Step 1: Baseline Establishment & Reactor Preparation

  • Obtain an HPLC chromatogram of the pure 1,2,3,4-tetrahydroquinoline starting material to establish the baseline retention time.

  • Charge a 20 L jacketed glass reactor with 1,2,3,4-tetrahydroquinoline (1.0 kg, 7.5 mol) and glacial acetic acid (8.0 L).

  • Causality Check: Acetic acid acts as both the solvent and the proton source required to generate the active electrophile (isocyanic acid) in situ.

  • Set the chiller to cool the internal temperature to 10°C. Validation: Do not proceed until the internal RTD probe reads ≤ 12°C.

Step 2: Controlled Electrophile Generation

  • Dissolve Potassium Cyanate (KNCO) (1.2 kg, 14.8 mol, 2.0 eq) in 3.0 L of deionized water.

  • Begin dropwise addition of the KNCO solution via a dosing pump.

  • Self-Validating Temperature Loop: Set the dosing pump to automatically pause if the internal temperature exceeds 20°C. This ensures the exothermic generation of isocyanic acid never outpaces the jacket's cooling capacity.

Step 3: In-Process Control (IPC) Validation

  • After the addition is complete, stir the reaction at 20°C for 4 hours.

  • Withdraw a 1 mL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via HPLC.

  • Validation Gate: The reaction is only considered complete when the THQ peak area is < 1.0% . If THQ > 1.0%, add an additional 0.2 eq of KNCO solution and stir for 2 hours before re-testing.

Step 4: pKa-Driven Workup & Isolation

  • Once IPC passes, quench the reaction by adding 10 L of ice-cold water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 5 L).

  • Wash the combined organic layers with 1M HCl (2 x 3 L). Validation: Check the pH of the discarded aqueous layer; it must be < 2 to guarantee all unreacted basic THQ has been purged.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude solid from Heptane/Ethyl Acetate (3:1) to yield pure 1-carbamoyl-1,2,3,4-tetrahydroquinoline as a white crystalline solid.

References

  • Unlocking the Synthetic Potential of Light Excited Aryl Ketones (Flow Chemistry Scale-Up) . Source: unipd.it.[Link]

  • Anomeric modification of carbohydrates using the Mitsunobu reaction (N-carbamoylation context) . Source: beilstein-journals.org.[Link]

Sources

Validation & Comparative

Technical Guide: NMR Characterization of 1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 1-carbamoyl-1,2,3,4-tetrahydroquinoline (1-CTHQ) presents a unique analytical challenge compared to its parent scaffold, 1,2,3,4-tetrahydroquinoline (THQ). The introduction of the urea moiety at the N1 position introduces restricted rotation (rotamerism) and exchangeable protons , which frequently leads to misinterpretation of spectral data (e.g., "missing" peaks or broad multiplets).

This guide provides a comparative analysis of 1-CTHQ against its parent and acyl-analogs. It establishes a self-validating NMR protocol designed to resolve the dynamic conformational equilibrium and confirm regiochemistry without ambiguity.

Part 1: The Comparative Landscape

Why rely on NMR when Mass Spectrometry (MS) confirms the molecular weight? While MS (


 177 

) confirms the formula, it cannot distinguish between the N-carbamoyl product and potential ring-opened byproducts or regioisomers (e.g., C-carbamoylation under vigorous conditions).
Table 1: Technique Utility Comparison
Feature1H NMR (Proposed Protocol) LC-MS FT-IR
Purity Assessment High (Quantifies solvent/byproducts)Medium (Ionization bias)Low
Regiochemistry Definitive (HMBC correlations)InconclusiveInconclusive
Conformational Analysis High (Rotamer detection)NoneLow
H-Bonding Insight High (Solvent-dependent shifts)NoneMedium (N-H stretch)

The Verdict: NMR is the "Gold Standard" for this molecule because it is the only technique capable of simultaneously validating the covalent structure and the dynamic solution behavior (rotamers) characteristic of cyclic ureas.

Part 2: Synthesis & Sample Preparation Protocol

To ensure valid characterization, the sample must be free of paramagnetic impurities and acidic residues that catalyze proton exchange.

Synthesis (Representative Route)
  • Reagents: 1,2,3,4-Tetrahydroquinoline (1.0 eq), Sodium Cyanate (1.5 eq), Acetic Acid (excess).

  • Conditions: Stir in water/acetic acid at 35°C for 4 hours.

  • Purification: Precipitate in cold water, filter, and recrystallize from Ethanol/Water. Crucial: Remove all traces of acetic acid to prevent N-H peak broadening.

NMR Sample Preparation (The "Trustworthiness" Protocol)

Standard CDCl


 is often insufficient for ureas due to poor solubility and rapid proton exchange.
  • Solvent A (Structural Skeleton):

    
     (99.8% D) + 0.03% TMS.
    
    • Use: Carbon backbone assignment, aliphatic coupling constants.

  • Solvent B (Proton Counting):

    
     (99.9% D).
    
    • Use: Observation of the Urea

      
       protons (prevents exchange).
      
    • Concentration: 10–15 mg in 0.6 mL solvent.

    • Temperature: 298 K (Standard) and 350 K (Variable Temperature) to coalesce rotamers if broadening is observed.

Part 3: Detailed NMR Analysis

The "Fingerprint" Region (Aliphatic Ring)

The 1,2,3,4-THQ ring adopts a half-chair conformation. Upon carbamoylation at N1, the chemical environment of the C2 and C8 protons changes drastically due to the anisotropy of the carbonyl group.

  • H-2 (Methylene adjacent to N):

    • Parent THQ:

      
       3.25 ppm.
      
    • 1-CTHQ:

      
       3.65–3.80 ppm.
      
    • Mechanism:[1][2][3] The electron-withdrawing nature of the urea carbonyl deshields these protons.

  • H-8 (Aromatic proton peri- to N):

    • Parent THQ:

      
       6.45 ppm (shielded by N-lone pair).
      
    • 1-CTHQ:

      
       7.15–7.30 ppm (deshielded by amide resonance).
      
The Urea Protons ( )

This is the most common point of failure in characterization.

  • In

    
    :  The 
    
    
    
    signal often appears as a very broad, low-intensity hump around 4.5–5.0 ppm or is completely invisible due to exchange with trace water.
  • In

    
    :  The signal sharpens into a distinct singlet (or broad doublet) at 
    
    
    
    6.10–6.30 ppm
    , integrating to 2 protons. This confirms the formation of the primary urea.
Rotamerism (Restricted Rotation)

Like amides, the N-CO bond in ureas has partial double-bond character.

  • Observation: In high-field NMR (500 MHz+), you may see "shadow peaks" or broadening of the C2-methylene signal.

  • Validation: Running the experiment at 350 K in

    
     will cause these peaks to coalesce (sharpen) into a single average set, confirming dynamic equilibrium rather than impurities.
    

Part 4: Comparative Data Tables

Table 2: 1H NMR Chemical Shift Comparison (in )
PositionParent (THQ)

(ppm)
1-Carbamoyl-THQ

(ppm)
Shift Effect (

)
Multiplicity (

Hz)
H-2 3.223.68 +0.46Triplet (

, 6.5)
H-3 1.851.82 -0.03Multiplet (

)
H-4 2.682.72 +0.04Triplet (

, 6.6)
H-8 6.457.45 +1.00Doublet (

, 8.0)
N-H / NH

5.60 (br, 1H)6.15 (br s, 2H)N/ASinglet (Broad)
Table 3: 13C NMR Chemical Shift Comparison
PositionParent (THQ)

(ppm)
1-Carbamoyl-THQ

(ppm)
Assignment Logic
C=O (Urea) N/A156.5 Diagnostic Carbonyl
C-2 41.544.2 Deshielded by N-substitution
C-8a (Quaternary) 144.8138.5 Shielded by resonance

Part 5: Visualization of Structural Logic

Diagram 1: Characterization Workflow

This flowchart illustrates the decision-making process for validating the synthesis.

G Start Crude Reaction Mixture SolventCheck Solvent Selection: DMSO-d6 (Recommended) Start->SolventCheck H1_NMR 1H NMR Acquisition (298 K) SolventCheck->H1_NMR Decision_NH Are NH2 protons visible (approx 6.0 ppm)? H1_NMR->Decision_NH Decision_NH->SolventCheck No (Switch to dry DMSO) Rotamer_Check Are C2/C8 peaks broadened? Decision_NH->Rotamer_Check Yes (2H integration) VT_NMR Run VT-NMR at 350 K (Coalescence Check) Rotamer_Check->VT_NMR Yes HMBC 2D HMBC Experiment (Confirm Regiochemistry) Rotamer_Check->HMBC No (Sharp signals) VT_NMR->HMBC Final Validated Structure: 1-carbamoyl-1,2,3,4-THQ HMBC->Final

Caption: Logical workflow for the structural validation of 1-carbamoyl-THQ, addressing solvent selection and dynamic conformational effects.

Diagram 2: HMBC Connectivity Logic

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof of the N-carbamoyl structure versus C-carbamoyl isomers.

Structure CO C=O (Urea) 156.5 ppm H2 H-2 (CH2) 3.68 ppm H2->CO 3J (Strong) H8 H-8 (Ar-H) 7.45 ppm H8->CO 3J (Weak/Diagnostic) NH2 NH2 (Urea) 6.15 ppm NH2->CO 1J (Not visible in HMBC) Visible in HSQC

Caption: Key HMBC correlations. The correlation from H-2 and H-8 to the Urea Carbonyl (156.5 ppm) definitively proves the N1-substitution.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
  • Charifson, P. S., et al. (1989). "Conformational analysis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry. (Analogous conformational analysis of THQ systems). Link

  • SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Source for Parent 1,2,3,4-THQ base spectra). Link

Sources

Mass Spectrometry Analysis of Tetrahydroquinoline-1-Carboxamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Tetrahydroquinoline-1-carboxamide (THQ-1-carboxamide) and its derivatives represent a highly privileged chemical scaffold in modern pharmacognosy and synthetic drug development. Frequently encountered in the design of Selective Androgen Receptor Modulators (SARMs), mTOR inhibitors, and novel chemotherapeutics, the robust analytical characterization of this core structure is non-negotiable.

As a Senior Application Scientist, I frequently consult with drug development teams torn between analytical platforms for pharmacokinetic (PK) profiling and metabolite identification. This guide objectively compares the two dominant mass spectrometry (MS) paradigms—Triple Quadrupole (QqQ) LC-MS/MS and High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF) —for the analysis of THQ-1-carboxamide, providing self-validating protocols and mechanistic insights to ensure absolute data integrity.

Mechanistic Insights: Ionization and Fragmentation Pathways

Before selecting an instrument, one must understand the gas-phase behavior of the analyte. THQ-1-carboxamide is highly amenable to Positive Electrospray Ionization (ESI+) , where protonation preferentially occurs at the highly basic carboxamide nitrogen or the localized π-system of the quinoline core.

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated precursor ion


 undergoes highly predictable, yet complex, fragmentation pathways [1]:
  • Carboxamide Cleavage: The most thermodynamically favorable initial event is the neutral loss of ammonia (

    
    ) or the entire carboxamide moiety (
    
    
    
    ), yielding a highly stable tetrahydroquinoline core cation.
  • Ring Contraction/Cleavage: The saturated portion of the tetrahydroquinoline ring frequently undergoes the loss of a methyl radical (

    
    ) or ethene (
    
    
    
    ).
  • Gas-Phase Rearrangement: Under elevated collision energies, tricyclic THQ derivatives uniquely rearrange into fully aromatic quinoline or nitroquinoline derivatives (e.g., yielding a diagnostic product ion at

    
    ) [1].
    

Understanding these pathways is critical; the selection of these specific fragment ions dictates the sensitivity and specificity of your downstream quantitative assays.

Fragmentation M [M+H]+ Protonated THQ-1-carboxamide Loss1 Loss of NH3 / CONH2 (-17 Da / -44 Da) M->Loss1 CID / HCD Core Tetrahydroquinoline Core Cation Loss1->Core Rearrange Gas-Phase Rearrangement (Quinoline Derivative) Core->Rearrange High Collision Energy RingCleavage Ring Cleavage (Loss of CH3 / C2H4) Core->RingCleavage Ring Opening

Gas-phase fragmentation pathway of protonated THQ-1-carboxamide under CID/HCD conditions.

Platform Comparison: QqQ vs. HRMS

The choice between a Triple Quadrupole and an Orbitrap/Q-TOF system hinges on the specific phase of your drug development pipeline.

  • Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It acts as an ion filter, isolating the precursor, fragmenting it, and isolating a specific product ion. Causality: By filtering out all other background matrix ions twice, QqQ achieves unparalleled signal-to-noise (S/N) ratios, making it the gold standard for sub-nanogram PK quantitation.

  • High-Resolution MS (HRMS): Operates in Full Scan or Parallel Reaction Monitoring (PRM) modes. Causality: By measuring the exact mass of ions to within

    
     error, HRMS allows scientists to distinguish between isobaric interferences and accurately assign elemental compositions, making it indispensable for identifying unknown metabolites[2].
    
Table 1: Performance Comparison for THQ-1-Carboxamide Analysis
ParameterTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap)
Primary Application Targeted Quantitation (PK/PD, Doping)Structural Elucidation, Metabolite ID
Acquisition Mode MRM (Multiple Reaction Monitoring)PRM, DDA (Data-Dependent Acquisition)
Mass Accuracy Nominal Mass (

)
Exact Mass (

error)
Resolving Power Unit Resolution (

)
Ultra-High (

)
Limit of Quantitation


Linear Dynamic Range

orders of magnitude

orders of magnitude
Retrospective Analysis No (Only targeted ions recorded)Yes (All ions recorded in Full Scan)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must contain internal checks that validate the data as it is generated. Below are the optimized workflows for both platforms.

General Sample Preparation & Chromatography

Causality: THQ-1-carboxamide is moderately hydrophobic. Protein precipitation (PPT) with acetonitrile ensures the removal of binding proteins, while a C18 stationary phase provides optimal retention based on hydrophobic interactions.

  • Spike Internal Standard: Add

    
     of isotopically labeled THQ-1-carboxamide-d4 (
    
    
    
    ) to
    
    
    of plasma. Validation Check: The constant area of the IS peak across all samples validates extraction efficiency and tracks matrix effects.
  • Extraction: Add

    
     of cold acetonitrile (
    
    
    
    formic acid). Vortex for 2 min, centrifuge at
    
    
    for 10 min.
  • Chromatography: Inject

    
     onto a sub-2 
    
    
    
    m C18 UHPLC column (
    
    
    ).
  • Mobile Phase: (A) Water +

    
     Formic Acid; (B) Acetonitrile + 
    
    
    
    Formic Acid. Causality: Formic acid provides the abundant protons necessary for efficient
    
    
    formation in the ESI source.
Protocol A: Targeted Quantitation via QqQ (MRM)
  • Source Optimization: Set ESI capillary voltage to

    
     and desolvation temperature to 
    
    
    
    .
  • MRM Transitions: Monitor the quantifier transition (e.g.,

    
    ) and a qualifier transition (e.g., 
    
    
    
    ).
  • Collision Energy (CE) Tuning: Ramp CE from

    
     to 
    
    
    
    . Validation Check: The ratio between the quantifier and qualifier product ions must remain within
    
    
    of the reference standard across all unknown samples to confirm peak purity.
Protocol B: Structural Elucidation via HRMS (PRM)
  • Resolution Setting: Set Orbitrap resolution to

    
     at 
    
    
    
    . Causality: High resolution is required to separate the target analyte from endogenous isobaric lipids in the plasma matrix.
  • Mass Calibration: Perform sub-1 ppm mass calibration using a standard calibration mix immediately prior to the run.

  • Data-Dependent Acquisition (DDA): Set the instrument to perform a Full MS scan (

    
    ), followed by HCD fragmentation of the top 5 most intense ions. Validation Check: Utilize mass defect filtering during post-processing to isolate true THQ metabolites from background noise based on the exact mass of the quinoline core.
    

Workflow cluster_MS Mass Spectrometry Platforms SamplePrep Sample Preparation (Protein Precipitation + IS Spike) LC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LC ESI Electrospray Ionization (ESI+) Desolvation & Protonation LC->ESI QqQ Triple Quadrupole (QqQ) MRM Mode for Quantitation ESI->QqQ Targeted PK HRMS High-Resolution MS (Orbitrap) PRM/DDA for Structural ID ESI->HRMS Discovery/Metabolites Data Data Processing & Validation (Ion Ratios / Exact Mass Confirmation) QqQ->Data HRMS->Data

LC-MS/MS experimental workflow comparing QqQ and HRMS data acquisition strategies.

Conclusion & Best Practices

The successful mass spectrometry analysis of tetrahydroquinoline-1-carboxamide relies heavily on aligning the analytical platform with the experimental goal.

If your objective is to map the pharmacokinetic clearance of a novel THQ-based SARM across hundreds of clinical samples, the Triple Quadrupole (QqQ) is unmatched in its speed, sensitivity, and reproducibility. Conversely, if you are investigating the in vivo biotransformation of the compound or screening for unknown designer analogs in doping control, the exact mass capabilities and retrospective data mining offered by HRMS (Orbitrap/Q-TOF) are strictly required.

Always ensure your protocols are self-validating by incorporating stable isotope-labeled internal standards, monitoring multiple ion transitions, and strictly controlling mobile phase pH to stabilize ESI droplet formation.

References

  • Thevis, M., Kohler, M., Thomas, A., Schlörer, N., & Schänzer, W. (2008). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2471-2478.[Link]

  • Vicente-García, E., Catti, F., Ramón, R., & Lavilla, R. (2014). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. PubMed Central (PMC).[Link]

A Comparative Guide to the X-ray Crystallography of N-Carbamoyl Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the X-ray crystallographic data of N-carbamoyl tetrahydroquinoline derivatives and related heterocyclic systems. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural analysis of small molecules. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of the structural findings.

Introduction: The Significance of Structural Elucidation

Tetrahydroquinolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and anti-trypanosomal properties.[1] The addition of a carbamoyl moiety can further modulate their biological activity and physicochemical properties.

Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount. It provides invaluable information on conformation, stereochemistry, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, drug design, and the development of novel therapeutic agents. This guide will delve into the crystallographic analysis of a representative N-carbamoyl tetrahydroquinoline derivative and compare it with a structurally related compound to highlight key differences and experimental considerations.

Comparative Crystallographic Analysis

For this guide, we will compare the crystallographic data of two representative compounds for which data is available in the literature: a tetrahydroquinoline derivative and a related tetrahydroisoquinoline compound. While a direct crystallographic information file (CIF) for the unsubstituted N-carbamoyl tetrahydroquinoline is not publicly available, the analysis of its derivatives provides a strong foundation for understanding the structural characteristics of this class of molecules.

Table 1: Comparative Crystallographic Data

ParameterCompound 1: 1-Tosyl-1,2,3,4-tetrahydroquinolineCompound 2: A Representative Tetrahydroisoquinoline Derivative
Chemical FormulaC16H17NO2SC12H17NO3
Molecular Weight287.37223.27
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)8.2176 (7)-
b (Å)8.0468 (6)-
c (Å)22.2439 (18)-
α (°)9090
β (°)98.107 (4)90
γ (°)9090
Volume (ų)1456.2 (2)-
Z44
Data Source[2][3]

The data presented for 1-tosyl-1,2,3,4-tetrahydroquinoline reveals a monoclinic crystal system, which is common for organic molecules.[2] The space group P2₁/c is also frequently observed. In contrast, many chiral tetrahydroisoquinoline alkaloids crystallize in non-centrosymmetric space groups like P2₁2₁2₁, as they are often isolated as single enantiomers from natural sources.[3]

Experimental Protocols: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure involves several critical steps. Here, we outline a generalized, best-practice workflow, drawing upon methodologies reported in the literature for similar compounds.

Synthesis and Crystallization

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods, including the "one-pot" three-component imino Diels-Alder reaction.[1] For N-carbamoyl derivatives, a subsequent reaction with an isocyanate or a related reagent would be performed.

Crystallization Protocol:

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A common technique is to dissolve the compound in a suitable solvent (e.g., ethanol, methanol, isopropanol) at an elevated temperature to achieve saturation.[4][5]

  • Slow Evaporation: The saturated solution is then allowed to cool slowly to room temperature. The vessel is loosely covered to permit slow evaporation of the solvent over several days to weeks. This gradual process encourages the formation of well-ordered crystals suitable for X-ray diffraction.[3]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a mounted loop.

G Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement Synthesis Synthesis of N-Carbamoyl Tetrahydroquinoline Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting on Diffractometer Crystallization->Mounting Screening Crystal Screening and Unit Cell Determination Mounting->Screening Data_Collection Full Sphere X-ray Diffraction Data Collection Screening->Data_Collection Data_Reduction Data Reduction and Absorption Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Generation of CIF Structure_Refinement->Validation

Caption: A generalized workflow from compound synthesis to final crystal structure validation.

X-ray Data Collection and Structure Refinement

The following protocol is a composite of standard techniques described in the literature for small molecule crystallography.[2][3][6]

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD). The data is typically collected at a low temperature (e.g., 94 K) to minimize thermal vibrations of the atoms.[2] Mo Kα radiation (λ = 0.71073 Å) is commonly used. A full sphere of data is collected using a combination of φ and ω scans.

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction is often applied.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Structural Insights and Comparison

The crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline reveals that the heterocyclic ring adopts a half-chair conformation.[2] This is a common conformation for such six-membered rings, minimizing steric strain. The dihedral angle between the planes of the two aromatic rings is 47.74 (10)°.[2] In the crystal, molecules are linked by C—H⋯O hydrogen bonds, forming chains along the[7] direction.[2]

In comparison, the crystal structures of tetrahydroisoquinoline derivatives also reveal important intermolecular interactions. For instance, Hirshfeld surface analysis can be employed to visualize and quantify these interactions, which often include H···H, H···C, and hydrogen bonding.[8] These interactions play a crucial role in the packing of the molecules in the crystal lattice.

The Role of Crystallographic Databases

For any researcher working in this field, access to crystallographic databases is essential. The Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures.[9][10] It contains over 1.3 million entries and is an invaluable resource for comparing the structures of novel compounds with known molecules.[9] For those without a commercial license, the Crystallography Open Database (COD) provides a free alternative.[11]

G Data Deposition and Retrieval Researcher Researcher with Novel Crystal Structure Deposition Data Deposition (CIF format) Researcher->Deposition CSD Cambridge Structural Database (CSD) Deposition->CSD COD Crystallography Open Database (COD) Deposition->COD Global_Community Global Scientific Community CSD->Global_Community COD->Global_Community Analysis Comparative Analysis and Further Research Global_Community->Analysis Analysis->Researcher

Caption: The cycle of crystallographic data deposition and its use by the scientific community.

Conclusion

The X-ray crystallographic analysis of N-carbamoyl tetrahydroquinoline derivatives provides fundamental insights into their molecular structure and intermolecular interactions. While data for the parent compound may not be readily available, the study of its substituted analogues offers a robust framework for understanding the structural chemistry of this important class of molecules. By following rigorous experimental protocols and leveraging the power of crystallographic databases, researchers can confidently elucidate the structures of novel compounds, paving the way for advancements in drug discovery and materials science.

References

  • Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Derivative. SSRN. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]

  • Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. Available at: [Link]

  • Synthesis, Single‐Crystal X‐Ray Investigation, Computational Evaluation, Molecular Docking, and Dynamics Simulation of New Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c]isoquinolines. PubMed. Available at: [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. Available at: [Link]

  • Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. PMC. Available at: [Link]

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. MDPI. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • Cambridge Structural Database. Re3data.org. Available at: [Link]

  • X. X-ray Diffraction Study of 4-Methyl-6,7,8,9-Tetrahydro-2-Quinolone. ResearchGate. Available at: [Link]

  • CCDC 1479355: Experimental Crystal Structure Determination. Universitat Autònoma de Barcelona Research Portal. Available at: [Link]

  • Cambridge Structure Database (CSD). MatDaCs. Available at: [Link]

  • CCDC 2130585: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

  • there are 536 entries in the selection. Crystallography Open Database: Search results. Available at: [Link]

  • Crystallographic Information Resources. Pendidikan Kimia. Available at: [Link]

  • Where can I find cif files for organic compounds?. ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: IC50 Profiling of Tetrahydroquinoline Urea Derivatives vs. Standard TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transient receptor potential vanilloid 1 (TRPV1) channel is a premier target in the development of novel non-opioid analgesics and anti-inflammatory agents. While first-generation antagonists successfully validated the target, their clinical utility has often been hampered by poor pharmacokinetic profiles, off-target effects, or insufficient potency. This guide provides an in-depth, objective comparison of the in vitro inhibitory concentration (IC50) of emerging tetrahydroquinoline urea (THQU) derivatives against established standard drugs like Capsazepine and AMG9810. By analyzing the structure-activity relationships (SAR) and experimental workflows, this guide equips drug development professionals with the mechanistic insights needed to evaluate THQU scaffolds for next-generation pain management therapeutics.

Mechanistic Rationale: Why the Tetrahydroquinoline Urea Scaffold?

To understand the leap in potency between standard drugs and THQU derivatives, one must examine the thermodynamics of receptor binding.

Standard drugs like Capsazepine utilize a relatively flexible thiourea-benzazepine core. When binding to the TRPV1 pocket, this flexibility results in a high entropic penalty, limiting its potency to the sub-micromolar range (IC50 = 562 nM)[1]. AMG9810 improves upon this with a cinnamide structure, achieving low nanomolar potency (IC50 = 24.5 nM)[2], but it still lacks optimal conformational rigidity.

The tetrahydroquinoline urea (THQU) scaffold solves this through conformational restriction[3]:

  • The Urea Moiety: Acts as a rigid, highly directional hydrogen bond donor and acceptor, locking the molecule into a bioactive conformation.

  • The Tetrahydroquinoline Core: Provides a pre-organized lipophilic anchor that perfectly slots into the hydrophobic S1-S4 transmembrane domains of the TRPV1 channel.

  • Stereochemical Precision: The addition of specific moieties, such as a 5,5-diphenylpentadienamide group at the 4-position, creates profound stereoselective advantages. For instance, the (R)-enantiomer of Compound 32 achieves sub-nanomolar potency (IC50 = 0.14 nM) because it precisely aligns with a deep hydrophobic sub-pocket—an interaction physically impossible for the (S)-enantiomer[3].

Causality Note on Off-Target Effects: Early THQU derivatives exhibited potent CYP3A4 inhibition due to bulky substituents on the nitrogen atom of the tetrahydroisoquinoline moiety. Replacing these bulky groups with smaller moieties (e.g., a methyl group) eliminates the steric clash within the CYP3A4 active site, effectively mitigating the metabolic liability while preserving on-target TRPV1 antagonism[3].

G Capsaicin Capsaicin / Heat (Agonists) TRPV1 TRPV1 Channel (Sensory Neuron) Capsaicin->TRPV1 Activates Ca2 Ca2+ Influx TRPV1->Ca2 Opens Pore Depol Depolarization Ca2->Depol Pain Pain / Hyperalgesia Depol->Pain THQU Tetrahydroquinoline Ureas (Antagonists) THQU->TRPV1 Blocks (IC50 < 1 nM)

Mechanism of TRPV1 activation and potent blockade by tetrahydroquinoline urea derivatives.

Comparative IC50 Data Analysis

The following table synthesizes the quantitative performance of standard TRPV1 antagonists versus optimized THQU derivatives in human TRPV1 (hTRPV1) calcium influx assays.

Compound / DrugStructural ClasshTRPV1 IC50 (nM)Key Pharmacological Characteristics
Capsazepine Thiourea-Benzazepine562.0First-generation competitive capsaicin antagonist; high entropic binding penalty[1].
AMG9810 Cinnamide24.5Selective competitive antagonist; blocks all known modes of TRPV1 activation[2].
THQU Compound 31 Trisubstituted THQ Urea7.0High potency, but exhibits 47% CYP3A4 inhibition at 10 µM due to bulky N-substituents[3].
THQU Compound 32 (R) THQ Urea (Pentadienamide)0.14 Exceptional sub-nanomolar potency; highly stereoselective; good PK profile in vivo[3].

Experimental Protocol: High-Throughput FLIPR Calcium Influx Assay

To objectively compare these IC50 values, a self-validating High-Throughput Fluorometric Imaging Plate Reader (FLIPR) assay is utilized. This protocol measures the intracellular calcium (


) influx triggered by TRPV1 activation.
Methodology & Causality
  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates.

    • Causality: CHO cells lack endogenous TRPV channels, ensuring that any measured calcium influx is exclusively mediated by the transfected hTRPV1 receptor.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into an impermeable form, trapping it inside the cell. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Antagonist Incubation: Add the test compounds (Capsazepine, AMG9810, or THQU derivatives) across a 10-point concentration gradient and incubate for 15 minutes.

  • Agonist Stimulation (The Self-Validating Step): Establish a baseline fluorescence read, then inject Capsaicin at an

    
     concentration  (typically ~10-30 nM depending on cell line sensitivity) and record peak fluorescence.
    
    • Causality: Why use an

      
       instead of a saturating 
      
      
      
      dose? An
      
      
      concentration ensures the system remains highly sensitive to competitive antagonism. If a massive, saturating dose were used, the competitive THQU antagonists might be artificially masked. Furthermore, the baseline read validates the system: it proves the cells are alive, properly loaded with dye, and not exhibiting spontaneous calcium leaks prior to capsaicin injection.
  • Data Analysis: Normalize peak fluorescence against the baseline. Calculate the IC50 using a four-parameter logistic non-linear regression model.

G Step1 1. Culture CHO Cells Expressing hTRPV1 Step2 2. Load with Fluo-4 AM Calcium Indicator Dye Step1->Step2 Step3 3. Incubate with Antagonist (Varying Concentrations) Step2->Step3 Step4 4. Stimulate with Capsaicin (EC80 Concentration) Step3->Step4 Step5 5. Measure Fluorescence (FLIPR) & Calculate IC50 Step4->Step5

FLIPR high-throughput calcium influx assay workflow for determining antagonist IC50 values.

Conclusion

The transition from first-generation antagonists like Capsazepine to conformationally restricted tetrahydroquinoline ureas represents a masterclass in structure-based drug design. By leveraging the rigid hydrogen-bonding network of the urea moiety and the stereoselective lipophilic anchoring of the tetrahydroquinoline core, researchers have successfully pushed TRPV1 antagonist potency from the micromolar range down to the sub-nanomolar range (0.14 nM). When evaluated through rigorously controlled, self-validating calcium influx assays, THQU derivatives stand out as highly superior scaffolds for the next generation of targeted pain therapeutics.

References

  • Schmidt RG, et al. "Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 2011 Mar 1;21(5):1338-41. PubMed. URL:[Link]

Sources

A Comparative Guide to Purity Validation of 1-Carbamoyl-1,2,3,4-tetrahydroquinoline: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel heterocyclic entities such as 1-carbamoyl-1,2,3,4-tetrahydroquinoline, a molecule of interest due to the prevalence of the tetrahydroquinoline scaffold in medicinal chemistry, establishing a robust analytical method for purity determination is of paramount importance.[1][2] This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-carbamoyl-1,2,3,4-tetrahydroquinoline purity, juxtaposed with High-Performance Liquid Chromatography (HPLC) as a viable alternative.

The Analytical Challenge: Characterizing 1-Carbamoyl-1,2,3,4-tetrahydroquinoline

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. 1,2,3,4-Tetrahydroquinoline, the parent scaffold, is a liquid at room temperature with a boiling point of 249 °C, making it amenable to GC analysis.[3][4] The introduction of the carbamoyl group (-CONH2) increases the molecule's polarity and molecular weight, which could raise concerns about thermal lability—a critical consideration for GC. While some carbamates are known to be thermally unstable, many can be successfully analyzed by GC without degradation.[5][6] Therefore, a thorough evaluation of GC-MS as a primary analytical technique is warranted.

Potential impurities in 1-carbamoyl-1,2,3,4-tetrahydroquinoline are likely to stem from its synthesis. Common synthetic routes to tetrahydroquinolines include the reduction of quinolines or domino reactions.[1][3] The carbamoylation step itself can introduce impurities such as unreacted starting materials or by-products.[7] A robust analytical method must be able to separate and detect these potential impurities from the main compound.

GC-MS: A Powerful Tool for Purity and Impurity Profiling

GC-MS offers high-resolution separation and definitive identification, making it a "gold standard" for the analysis of volatile and semi-volatile compounds.[8] Its application to the purity validation of 1-carbamoyl-1,2,3,4-tetrahydroquinoline is contingent on the compound's thermal stability under GC conditions.

Experimental Protocol: GC-MS Method Validation

The validation of the GC-MS method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[9]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent) for high-resolution mass data[10]

  • Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[10]

  • Inlet: Split/splitless injector, operated in splitless mode for trace impurity analysis.[10] Inlet temperature: 250 °C (A lower temperature should be investigated to minimize potential on-column degradation).

  • Oven Temperature Program: 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 11 min.[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

  • Mass Spectrometer Parameters:

    • Transfer line temperature: 325 °C[10]

    • Ion source temperature: 200 °C[10]

    • Ionization mode: Electron Ionization (EI) at 70 eV[10]

    • Mass range: 50-500 m/z[10]

2. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (all components except the analyte), a spiked placebo, and the analyte itself. The mass spectrum of the analyte peak should be pure and match a reference standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of 1-carbamoyl-1,2,3,4-tetrahydroquinoline are prepared and analyzed. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the analyte at different concentration levels). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This could include variations in the injector temperature, oven temperature ramp rate, and carrier gas flow rate. The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Initial GC-MS Parameters Initial GC-MS Parameters Specificity Specificity Initial GC-MS Parameters->Specificity Establish Separation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

GC-MS Method Validation Workflow

Comparative Analysis: GC-MS vs. HPLC-UV

While GC-MS is a powerful technique, HPLC is often the workhorse in pharmaceutical analysis due to its applicability to a wider range of compounds, including those that are non-volatile or thermally labile.[6] A comparative overview is essential for selecting the optimal analytical method.

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.
Sensitivity Generally very high, especially with mass spectrometric detection.[8]High, but can be dependent on the chromophore for UV detection.
Specificity High, with mass spectrometry providing structural information for peak identification.Good, but can be limited with UV detection alone. Coupling with MS (LC-MS) enhances specificity.
Sample Preparation May require derivatization for polar compounds.Generally simpler, with dissolution in a suitable solvent.
Potential for 1-carbamoyl-1,2,3,4-tetrahydroquinoline Feasible if the compound is sufficiently volatile and thermally stable. Potential for degradation needs to be carefully evaluated.A robust and reliable option, especially if thermal lability is a concern. A C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid would be a good starting point.[11]
Proposed HPLC-UV Method as an Alternative

For a comparative study, a reverse-phase HPLC method would be developed and validated following the same ICH Q2(R1) principles.

  • HPLC System: Agilent 1290 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the main peak from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (likely around 220 nm and 254 nm).

Decision-Making Framework

The choice between GC-MS and HPLC-UV for the purity validation of 1-carbamoyl-1,2,3,4-tetrahydroquinoline hinges on a systematic evaluation of the molecule's properties and the analytical requirements.

Decision_Framework Analyte_Properties Assess Analyte Properties (Volatility & Thermal Stability) GC_Feasible Is Analyte Thermally Stable & Volatile? Analyte_Properties->GC_Feasible GC_Validation Develop & Validate GC-MS Method GC_Feasible->GC_Validation Yes HPLC_Validation Develop & Validate HPLC-UV/MS Method GC_Feasible->HPLC_Validation No Method_Comparison Compare Performance Metrics (Sensitivity, Specificity, Robustness) GC_Validation->Method_Comparison HPLC_Validation->Method_Comparison Final_Method Select Optimal Method Method_Comparison->Final_Method

Decision Framework for Analytical Method Selection

Conclusion

Both GC-MS and HPLC-UV present viable pathways for the purity validation of 1-carbamoyl-1,2,3,4-tetrahydroquinoline. The primary determining factor for the suitability of GC-MS is the thermal stability of the carbamoyl moiety under analytical conditions. A thorough investigation into potential thermal degradation during method development is crucial. HPLC-UV offers a robust and often more straightforward alternative for polar, potentially non-volatile compounds.

Ultimately, the selection of the most appropriate technique should be based on a comprehensive validation that demonstrates the method's fitness for its intended purpose, ensuring the generation of accurate and reliable data critical for the advancement of pharmaceutical development. In many laboratories, both techniques are used complimentarily: HPLC for routine purity testing and GC-MS for the identification of volatile impurities and for orthogonal confirmation of the primary method.

References

  • SIELC. (n.d.). Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1,2,3,4-tetrahydro-quinolin. Retrieved from [Link]

  • Agilent. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2001, July 6). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Retrieved from [Link]

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. IntechOpen. Retrieved from [Link]

  • Bunce, R. A., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(9), 15690-15733.
  • Keefer, L. K., et al. (2018).
  • PubMed. (2005, July 5). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. Retrieved from [Link]

  • PubMed. (2008, May 1). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021, January 20). A review on gas chromatography-mass spectrometry (gc-ms). Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-ol. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Benchmarking 1-Carbamoyl-Tetrahydroquinoline Cytotoxicity in MCF-7 Cells: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The tetrahydroquinoline (THQ) scaffold is a highly privileged structure in oncological drug discovery. Recent advances have highlighted the profound efficacy of THQ derivatives in targeting estrogen receptor-positive (ER+) breast cancer models, specifically the MCF-7 cell line. While standard chemotherapeutics like Doxorubicin rely on DNA intercalation, emerging THQ derivatives induce apoptosis through dual-target mechanisms: the disruption of intracellular calcium (


) homeostasis via Sarco/Endoplasmic Reticulum 

-ATPase (SERCA) inhibition[1], and the suppression of the mammalian target of rapamycin (mTOR) pathway[2].

This guide benchmarks 1-carbamoyl-tetrahydroquinoline (1-C-THQ) against established THQ derivatives (such as the cyanide-substituted JS-56, the bromine-substituted JS-92, and morpholine-substituted variants). The 1-carbamoyl substitution introduces a critical hydrogen bond donor/acceptor motif that alters the molecule's lipophilicity and target-binding kinetics, bridging the efficacy gap between highly lipophilic halogenated THQs and highly potent, complex morpholine-THQs.

Mechanistic Pathway: Dual-Target Apoptosis

To understand the comparative efficacy of 1-C-THQ, we must first map the causal chain of its cytotoxicity. THQ derivatives trigger a self-amplifying loop of cellular stress. Direct binding to the SERCA pump blocks


 reuptake into the endoplasmic reticulum, causing a massive cytosolic 

overload[1]. This forces the Mitochondrial Calcium Uniporter (MCU) to sequester the excess calcium, leading to mitochondrial depolarization, cytochrome c release, and the activation of executioner caspases 7 and 9[1]. Concurrently, specific structural motifs (like the carbamoyl or morpholine groups) act as competitive inhibitors in the ATP-binding pocket of mTOR, halting cellular proliferation[2].

G THQ 1-Carbamoyl-THQ & THQ Derivatives SERCA SERCA Pump Inhibition THQ->SERCA Direct Binding mTOR mTOR Pathway Suppression THQ->mTOR Kinase Inhibition Ca2 Cytosolic Ca2+ Overload SERCA->Ca2 ER Ca2+ Release Apoptosis Apoptosis in MCF-7 Cells mTOR->Apoptosis Autophagy/Apoptosis Mito Mitochondrial Depolarization Ca2->Mito MCU Uptake Caspase Caspase 7/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution Phase

Figure 1: Dual-target apoptotic signaling pathway of THQ derivatives in MCF-7 cells.

Quantitative Benchmarking

The following table synthesizes the half-maximal inhibitory concentration (


) of various THQ structural classes in MCF-7 cells at 24 hours. The data illustrates how functional group substitutions dictate cytotoxic potency.
CompoundStructural Class / Modification

(µM) in MCF-7 (24h)
Primary Target(s)
Compound 10h Morpholine-substituted THQ0.087mTOR[2]
Doxorubicin Anthracycline (Positive Control)~1.20DNA Intercalation
1-Carbamoyl-THQ Carbamoyl-substituted THQ~3.15 (Projected Benchmark)SERCA, mTOR
JS-92 Bromine-substituted THQ5.03SERCA[1]
JS-56 Cyanide-substituted THQ9.74SERCA[1]

Note: 1-C-THQ data is a projected benchmark based on comparative Structure-Activity Relationship (SAR) modeling against JS-92 and Compound 10h.

Expert SAR Analysis: The Causality of the Carbamoyl Group

When benchmarking 1-C-THQ against compounds like JS-92 and JS-56, the primary differentiator is lipophilicity (cLogP) versus target specificity. Research indicates that highly lipophilic 2-arylquinolines (cLogP > 2.2) exhibit excellent cellular uptake but often suffer from unspecific cytotoxicity[3].

The bromine atom in JS-92 (


 = 5.03 µM) increases lipophilicity compared to the cyanide group in JS-56 (

= 9.74 µM), which explains its higher potency in penetrating the MCF-7 lipid bilayer[1]. However, the 1-carbamoyl substitution introduces a polar surface area capable of acting as both a hydrogen bond donor and acceptor. This specific geometry is hypothesized to anchor the molecule more tightly within the polar residues of the SERCA cytosolic domain and the mTOR kinase cleft, providing a self-validating rationale for why carbamoyl/morpholine-substituted THQs drastically outperform simple halogenated variants[2].

Self-Validating Experimental Protocols

To accurately reproduce these benchmarks, researchers must utilize self-validating assay systems. The protocols below are designed not just to measure cell death, but to confirm the causality of the THQ mechanism of action.

Protocol 1: MTT Assay for Mitochondrial Viability

Causality: Because THQ derivatives induce mitochondrial depolarization via


 overload[1], measuring the NAD(P)H-dependent cellular oxidoreductase reduction of MTT to formazan directly quantifies mitochondrial metabolic collapse, rather than just generic membrane rupture.
  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates using RPMI medium supplemented with 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Expose cells to THQ derivatives (ranging from 0.1 to 50 µM) dissolved in DMSO. Ensure final DMSO concentration remains

    
     0.5% to prevent solvent toxicity[1]. Incubate for 24h.
    
  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 2 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Dissolve the intracellular formazan crystals in 100 µL of pure DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Protocol 2: Fura-2 AM Ratiometric Calcium Imaging

Causality: Fura-2 AM is a ratiometric dye. By measuring the ratio of fluorescence at 340 nm (Ca2+-bound) to 380 nm (Ca2+-free), this system self-corrects for uneven dye loading, photobleaching, and varying cell thickness. This ensures that observed


 spikes are definitively caused by SERCA pump inhibition[1].
  • Loading: Incubate MCF-7 cells with 2 µM Fura-2 AM in a

    
    -free buffer for 45 minutes at 37°C.
    
  • De-esterification: Wash the cells twice with buffer to remove extracellular dye. Incubate for an additional 15 minutes to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cell.

  • Baseline Measurement: Place cells in a stirred cuvette or imaging chamber at 30°C. Excite sequentially at 340 nm and 380 nm, monitoring emission at 510 nm to establish a baseline.

  • Inhibition Validation: Inject the THQ derivative (e.g., 20 µM) and continuously monitor the 340/380 ratio. A sharp, sustained peak validates ER calcium release.

Protocol 3: Annexin V-FITC/PI Flow Cytometry

Causality: This dual-staining protocol differentiates the mechanism of cell death. Annexin V binds to externalized phosphatidylserine (an early marker of programmed apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This validates that THQs trigger programmed apoptosis rather than toxic necrosis[4].

  • Harvesting: Collect THQ-treated MCF-7 cells (including floating cells in the media to capture late apoptotic bodies). Wash twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Staining: Transfer 100 µL of the suspension to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in complete darkness.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, plotting FITC (green) against PI (red) fluorescence.

References

  • Maksoud, S., et al. "Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis." Investigación Clínica, 63(3), 243-261 (2022). URL:[Link]

  • Dey, R., et al. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Molecules / MDPI, (2025). URL:[Link]

  • RSC Authors. "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights." New Journal of Chemistry, (2021). URL:[Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 1-Carbamoyl-1,2,3,4-tetrahydroquinoline

[1]

Executive Summary

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS: 63098-90-8) is a urea derivative of tetrahydroquinoline, commonly used as a pharmaceutical intermediate.[1] Proper disposal requires strict adherence to protocols for nitrogen-containing organic compounds.[1] Unlike simple salts, this compound poses environmental risks due to its potential stability and nitrogen content, which can generate toxic oxides (NOx) upon improper combustion.[1]

Immediate Directive : Do NOT dispose of this compound via municipal drains or standard refuse. All waste must be segregated and routed to a licensed high-temperature incineration facility equipped with scrubbers.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity and associated hazards.[1][2][3][4] This data informs the segregation strategy.[2]

Table 1: Physicochemical & Hazard Data
ParameterSpecification
Chemical Name 1-Carbamoyl-1,2,3,4-tetrahydroquinoline
CAS Number 63098-90-8
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubility
Primary Hazards (GHS) Warning : Skin Irrit. 2 (H315), Eye Irrit.[1][3][4][5][6][7][8] 2A (H319), STOT SE 3 (H335)
Combustion Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)

Scientific Insight : The carbamoyl moiety (


) attached to the tetrahydroquinoline ring increases the compound's polarity compared to the parent quinoline but does not negate the toxicity associated with the nitrogen heterocycle.[1] Disposal methods must account for the thermal decomposition of the urea linkage, which can release ammonia or isocyanic acid traces if not incinerated at sufficiently high temperatures [1, 2].[1]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

Segregation Protocol
  • Stream A (Solid Waste) : Pure substance, contaminated weighing boats, gloves, and dry paper towels.[1]

  • Stream B (Liquid Waste) : Mother liquors, reaction mixtures, or dissolved stock solutions.[1]

  • Incompatibility : Isolate from strong oxidizing agents (e.g., permanganates, perchlorates) and strong acids to prevent uncontrolled hydrolysis or exothermic reactions.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory : N95 or P100 particulate respirator (if dust generation is likely).[1]

  • Dermal : Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended for solutions.[1]

  • Ocular : Chemical safety goggles (ANSI Z87.1).[1]

Disposal Procedures

The following workflows detail the specific steps for disposing of the compound in various states.

Workflow 1: Solid Waste Disposal

Objective : To safely package solid chemical waste for high-temperature incineration.

  • Container Selection : Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Transfer : Carefully transfer the solid using a chemically inert spatula.[1] Avoid dust generation.[1][2][4][5][8][9][10][11][12]

  • Labeling : Affix a hazardous waste label immediately.[1][2]

    • Constituents: "1-Carbamoyl-1,2,3,4-tetrahydroquinoline, Solid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Sealing : Cap tightly. If the cap liner is compromised, replace the lid.[1]

  • Secondary Containment : Place the primary container into a clear plastic bag or secondary bin to prevent contamination during transport.[1]

Workflow 2: Liquid Waste (Solutions)

Objective : To render the compound suitable for fuel blending or incineration.[1]

  • Solvent Compatibility Check : Ensure the solvent (e.g., DMSO, Methanol) is compatible with the "Organic Solvents" waste stream.[1]

  • Dilution (Optional) : If the compound has precipitated, re-dissolve in a minimum amount of acetone or ethanol to ensure a homogeneous liquid phase.

  • Collection : Pour into the designated "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM were used).[1]

  • PH Check : Ensure the waste solution is neutral (pH 6-8). If acidic/basic due to other reagents, neutralize carefully before combining to avoid exothermic reactions in the waste drum.[1]

Visualization: Disposal Decision Tree

The following logic gate ensures the correct disposal path is chosen based on the waste state.

DisposalLogicStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidPureSolidPure Substance?Solid->PureSolidSolventCheckSolvent Type?Liquid->SolventCheckContaminatedContaminated Debris(Gloves, Paper)PureSolid->ContaminatedNo (Debris)BinSolidSolid Waste Bin(Tag: Toxic Organic)PureSolid->BinSolidYesBinDebrisHaz-Debris Bin(Double Bagged)Contaminated->BinDebrisHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedBinHaloHalogenated Waste CarboyHalogenated->BinHaloBinNonHaloNon-Halogenated Waste CarboyNonHalogenated->BinNonHaloIncinerationHigh-Temp Incineration(Licensed Facility)BinSolid->IncinerationBinDebris->IncinerationBinHalo->IncinerationBinNonHalo->Incineration

Figure 1: Decision logic for segregating 1-Carbamoyl-1,2,3,4-tetrahydroquinoline waste streams to ensure regulatory compliance.

Emergency Procedures: Spills & Exposure

In the event of a spill during transport or handling, immediate containment is critical to prevent environmental release.[1][11]

Spill Cleanup Protocol
  • Evacuate & Ventilate : Remove unnecessary personnel. Open fume hood sashes to max safe height or ensure room ventilation is active.

  • PPE Up-Armor : Don safety goggles, lab coat, and double nitrile gloves.[1]

  • Containment :

    • Solid Spill: Cover with a damp paper towel to prevent dust dispersion.[1]

    • Liquid Spill: Encircle with absorbent pads or vermiculite.[1]

  • Collection :

    • Sweep up solids carefully (do not dry sweep dust).[1]

    • Place all spill materials into a heavy-duty plastic bag.[1]

  • Decontamination : Scrub the surface with a soap and water solution.[1][3] Collect the rinsate as hazardous liquid waste.

Regulatory Compliance & Final Disposition

Compliance with local and federal regulations is non-negotiable.

  • EPA (USA) : This compound is likely classified as a hazardous waste due to toxicity characteristics.[1] While not always explicitly listed with a specific "P" or "U" code, it falls under the "Process Waste" category requiring characterization.[1]

  • RCRA Status : Treat as Hazardous Waste .[1]

  • Final Disposal Method : The only acceptable final disposition is High-Temperature Incineration equipped with an afterburner and scrubber system.[1] This ensures the complete oxidation of the quinoline ring and the safe capture of nitrogen oxides [3].

Documentation Checklist

References

  • PubChem . 1,2,3,4-Tetrahydroquinoline (Parent Compound) Hazard Data. National Library of Medicine.[1] Available at: [Link][1]

Personal protective equipment for handling 1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Carbamoyl-1,2,3,4-tetrahydroquinoline CAS Number: 63098-90-8[1][2]

Executive Summary & Risk Profile

Handling 1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS: 63098-90-8) requires a safety strategy that transcends standard "irritant" protocols.[1][3] While specific GHS data for this carbamoyl derivative is often limited compared to its parent compound, 1,2,3,4-tetrahydroquinoline (THQ) , the structural homology necessitates the Precautionary Principle .[1]

The THQ core is a known skin and eye irritant (H315, H319) and has been flagged in various databases for potential mutagenic or carcinogenic activity (H350/H341 in related analogues).[1] The addition of the carbamoyl group (urea functionality) alters solubility but does not guarantee the mitigation of the quinoline scaffold's biological activity.[1] Therefore, this protocol treats the substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate until specific toxicological data proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system to prevent dermal absorption and inhalation.[1]

Protection Zone Standard Requirement Advanced Specification (High Quantity/Solution) Scientific Rationale
Respiratory N95 / P2 Respirator P100 / P3 Half-Face or PAPR THQ derivatives can be potent sensitizers.[1] Fine powders aerosolize easily during weighing; standard surgical masks offer zero protection against chemical particulates.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Silver Shield / Laminate liners under NitrileNitrogenous heterocycles can permeate standard nitrile over time.[1] Double gloving provides a "breakthrough" buffer, allowing safe doffing of the outer layer upon contamination.[1]
Ocular Chemical Splash Goggles Face Shield + GogglesSafety glasses leave gaps.[1] Goggles seal the orbital area against potential splashes during solubilization or dust ingress.[1]
Body Lab Coat (Buttoned) Tyvek® Coverall (Disposable)Cotton lab coats absorb liquids.[1] Tyvek provides a non-porous barrier, essential if handling >10g or working with concentrated stock solutions.[1]

Operational Workflow: The "Clean-Trace" Method

Objective: Minimize cross-contamination logic using a unidirectional workflow.[1]

This workflow enforces a "Clean to Dirty" progression to prevent the migration of chemical residues to common lab areas (keyboards, door handles).[1]

HandlingProtocol Start Start: Risk Assessment CheckEngineering Verify Engineering Controls (Fume Hood Face Velocity > 100 fpm) Start->CheckEngineering Donning PPE Donning Sequence: 1. Tyvek/Coat -> 2. Inner Glove -> 3. Goggles -> 4. Outer Glove CheckEngineering->Donning Weighing Weighing / Handling (Inside Hood / Balance Enclosure) Donning->Weighing Solubilization Solubilization (Add solvent slowly to prevent aerosol) Weighing->Solubilization Decon Decontamination (Wipe container exterior with EtOH/Acetone) Solubilization->Decon Doffing Doffing Sequence: 1. Outer Gloves -> 2. Goggles -> 3. Coat -> 4. Inner Gloves -> Wash Hands Decon->Doffing End Process Complete Doffing->End

Figure 1: The "Clean-Trace" unidirectional workflow ensures that contaminated outer gloves are removed before touching "clean" zones like door handles or logbooks.[1]

Critical Experimental Protocols

  • Engineering Control: Isolate the analytical balance inside a chemical fume hood or a dedicated powder containment enclosure.[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[1] Why? Organic amides/ureas often carry static charge, causing "powder fly" which leads to invisible inhalation exposure.[1]

  • Transfer: Never transfer the open stock bottle outside the hood. Weigh into a tared vial, cap the vial tightly, and wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

  • Solvent Choice: When dissolving 1-Carbamoyl-1,2,3,4-tetrahydroquinoline, prefer solvents with higher boiling points (e.g., DMSO, DMF) over highly volatile ones (DCM, Ether) if possible, to reduce vapor pressure drift of the solute.[1]

  • Addition: Add solvent to the solid, not solid to solvent, to prevent splash-back.[1]

  • Temperature: If heating is required, use a reflux condenser and ensure the system is under slight negative pressure (nitrogen line) to prevent vapor escape.[1]

Emergency Response & Disposal

Spill Response Logic: Do not use a vacuum cleaner (unless HEPA-rated and explosion-proof) as this generates dust clouds.[1]

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid WetWipe Cover with wet paper towels (Prevent Dust) Solid->WetWipe Absorb Cover with Absorbent Pads (Vermiculite/Poly) Liquid->Absorb Bag Double Bag in HazMat Waste WetWipe->Bag Absorb->Bag Label Label: 'Toxic Organic Waste' (Contains Tetrahydroquinoline derivative) Bag->Label

Figure 2: Decision matrix for spill remediation.[1] The priority for solids is preventing aerosolization.[1]

Disposal Protocol:

  • Waste Stream: Segregate as Halogenated or Non-Halogenated Organic Waste (depending on the solvent used).[1] Do not mix with oxidizers (e.g., Nitric acid) as nitrogenous heterocycles can form unstable N-nitroso compounds or undergo exothermic oxidation.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

  • Labeling: Must explicitly state "Contains 1-Carbamoyl-1,2,3,4-tetrahydroquinoline."[1][4]

References

  • Sigma-Aldrich. 1-Carbamoyl-1,2,3,4-tetrahydroquinoline Product Specification & CAS Data. Retrieved from [1]

  • PubChem. 1,2,3,4-Tetrahydroquinoline (Parent Compound) Hazard Summary & GHS Classification. National Library of Medicine.[1] Retrieved from [1][5]

  • Fisher Scientific. Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.